N-(8-hydroxyquinolin-5-yl)acetamide
Description
Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Medicinal Chemistry and Advanced Materials
The 8-hydroxyquinoline (8-HQ) scaffold is a heterocyclic structural framework that has garnered immense attention from chemists and health science professionals for decades. mdpi.comresearchgate.net Its unique physical and chemical properties make it a "privileged structure" in drug discovery, capable of binding to a diverse range of biological targets with high affinity. rsc.org
In Medicinal Chemistry:
The biological activities of 8-hydroxyquinoline and its derivatives are extensive and well-documented. mdpi.comnih.gov A key feature is its ability to chelate metal ions, a property that is fundamental to many of its therapeutic actions. nih.govnih.gov Metal ions are crucial for various biological processes, and their imbalance can lead to numerous diseases. nih.gov 8-hydroxyquinoline's capacity to bind with these ions makes it a promising candidate for treating conditions associated with metal dysregulation. nih.gov
The scaffold is a cornerstone in the development of a wide array of therapeutic agents, including:
Anticancer agents: The antiproliferative effects of some 8-hydroxyquinoline derivatives are linked to their interaction with metal ions essential for tumor growth. nih.govnih.gov
Neuroprotective agents: Its metal-chelating ability is being explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govnih.gov
Antimicrobial and antifungal agents: Compounds containing the 8-HQ nucleus have demonstrated potent activity against various bacteria and fungi. mdpi.comnih.gov
Antiviral agents: Research has also pointed to the potential of 8-HQ derivatives in combating viral infections. nih.gov
The versatility of the 8-hydroxyquinoline scaffold allows for numerous structural modifications, enabling the synthesis of a vast library of derivatives with tailored pharmacological profiles. mdpi.comnih.gov
In Advanced Materials:
Beyond its medicinal applications, the 8-hydroxyquinoline scaffold is a valuable component in the field of advanced materials. Its derivatives are utilized as:
Electron carriers in organic light-emitting diodes (OLEDs): The electronic properties of 8-HQ derivatives make them suitable for use in the emissive layers of OLEDs, contributing to the efficiency and performance of these devices. mdpi.com
Fluorescent chemosensors for metal ions: The ability of 8-hydroxyquinoline to form fluorescent complexes with specific metal ions is harnessed in the development of sensitive and selective sensors for environmental and biological monitoring. mdpi.com
Overview of Acetamide (B32628) Derivatives in Chemical Biology and Organic Synthesis
Acetamide, with the chemical formula CH₃CONH₂, is the simplest amide derived from acetic acid. wikipedia.org Its derivatives, a broad class of organic compounds, are of significant interest in chemical biology and organic synthesis due to their diverse chemical properties and biological activities. ontosight.aiontosight.ai
In Chemical Biology:
Acetamide derivatives are integral to the development of new therapeutic agents. archivepp.com They are found in many commercially available drugs and serve as important scaffolds in medicinal chemistry. archivepp.com Their biological activities are varied and include:
Anticancer effects: Certain acetamide derivatives have been investigated for their potential to inhibit cancer cell growth. ontosight.ai
Antimicrobial properties: This class of compounds has also shown promise in combating microbial infections. ontosight.ai
Anti-inflammatory activity: Some derivatives have demonstrated the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory conditions. ontosight.ainih.gov
Analgesic properties: A well-known example is paracetamol, a widely used analgesic and antipyretic that contains an acetamide group. nih.gov
The versatility of the acetamide group allows for its incorporation into a wide range of molecular architectures, leading to compounds with diverse pharmacological profiles. ontosight.ainih.gov
In Organic Synthesis:
In the realm of organic synthesis, acetamide and its derivatives are valuable building blocks and intermediates. patsnap.com The amide bond is a fundamental linkage in organic chemistry and biochemistry, and methods for its formation are crucial. archivepp.comyoutube.com Acetamide derivatives can be synthesized through various reactions, including the dehydration of ammonium (B1175870) acetate (B1210297) and the ammonolysis of acetylacetone. wikipedia.org They can also undergo a range of transformations, such as hydrolysis and the Hofmann rearrangement, to produce other valuable chemical entities. patsnap.com
Furthermore, acetamide itself is used as a plasticizer and an industrial solvent. wikipedia.org Molten acetamide is a good solvent with a high dielectric constant, enabling it to dissolve a variety of inorganic compounds. wikipedia.org
Historical Context and Evolution of Research on 8-Hydroxyquinoline-Acetamide Hybrid Structures
The exploration of hybrid molecules that combine the 8-hydroxyquinoline scaffold with an acetamide moiety is a more recent development in the long history of 8-hydroxyquinoline research, which dates back to its first synthesis in 1880. wikipedia.org The initial focus on 8-hydroxyquinoline was on its use in analytical chemistry for the detection of metal ions, a property discovered in the 1920s. wikipedia.org Its journey into medicinal chemistry began with the discovery of its antimicrobial properties.
The concept of creating hybrid structures by attaching different functional groups to the 8-hydroxyquinoline core has been a key strategy to modulate its biological activity. The introduction of an acetamide group is a prime example of this approach.
Early research into 8-hydroxyquinoline-acetamide hybrids often involved simple modifications to the 8-hydroxyquinoline ring. For instance, N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2) were prepared as potential agents for treating osteoarthritis. nih.gov
More recent studies have explored more complex hybrid structures. For example, a study published in 2020 described the synthesis of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide and its metal complexes. researchgate.netasianpubs.org This research investigated the antimicrobial and DNA binding properties of these new compounds, highlighting the continued interest in the synergistic effects of combining the 8-hydroxyquinoline and acetamide functionalities. researchgate.netasianpubs.org
The evolution of research in this area has been driven by the desire to create molecules with enhanced biological activity and selectivity. For example, the introduction of an electron-withdrawing acetamide group at the R5 position of the 8-hydroxyquinoline scaffold has been shown to influence the compound's cytotoxic profile against multidrug-resistant cancer cells. nih.gov
The synthesis of these hybrid structures often involves multi-step reactions. For instance, the synthesis of new derivatives of N-(8-hydroxyquinolin-5-yl)alkylamide has been explored for their potential as matrix metalloproteinase (MMP) inhibitors. mdpi.com These synthetic efforts demonstrate the ongoing quest to fine-tune the properties of these hybrid molecules for specific therapeutic applications.
The following table provides a summary of key research findings on 8-hydroxyquinoline-acetamide hybrid structures:
| Research Focus | Key Findings | Reference |
| ADAMTS-5 Inhibition | N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives show potential as selective ADAMTS-5 inhibitors for osteoarthritis treatment. | nih.gov |
| Antimicrobial and DNA Binding | A novel N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand and its metal complexes exhibit antimicrobial activity and bind to DNA. | researchgate.netasianpubs.org |
| Cancer Research | Introduction of an acetamide group at the R5 position of the 8-hydroxyquinoline scaffold can modulate the cytotoxicity of the compound. | nih.gov |
| MMP Inhibition | Synthesis of N-(8-hydroxyquinolin-5-yl)alkylamide derivatives as potential inhibitors of matrix metalloproteinases. | mdpi.com |
This timeline of research illustrates a clear progression from the study of the individual components to the rational design and synthesis of sophisticated hybrid molecules with tailored biological activities. The continued investigation into 8-hydroxyquinoline-acetamide structures holds significant promise for the discovery of novel therapeutic agents and advanced materials.
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(8-hydroxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)13-9-4-5-10(15)11-8(9)3-2-6-12-11/h2-6,15H,1H3,(H,13,14) |
InChI Key |
YATHWKGKLIXEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for N 8 Hydroxyquinolin 5 Yl Acetamide and Its Derivatives
Strategies for the Construction of the N-(8-hydroxyquinolin-5-yl)acetamide Core
The fundamental step in synthesizing the target compound is the formation of the amide bond between the 5-amino group of the quinoline (B57606) scaffold and an acetyl group.
The most direct route to this compound is the acylation of 5-amino-8-hydroxyquinoline. A common and efficient method involves the reaction of 5-amino-8-hydroxyquinoline dihydrochloride (B599025) with acetic anhydride, using pyridine (B92270) as a catalyst. The reaction is typically performed at a low temperature (0°C) and the product is precipitated in ice-cold water, affording yields of approximately 75%. vulcanchem.com
Alternative amidation procedures involve the use of acyl chlorides. For instance, N-(quinolin-8-yl)amides can be synthesized by reacting 8-aminoquinoline (B160924) with various acid chlorides in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. rsc.org This general protocol is applicable for creating a wide range of N-acyl derivatives.
Beyond simple amides, related linkages such as sulfonamides can also be formed at the 5-position. The synthesis of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide demonstrates the formation of a sulfonamide bond by reacting 5-amino-8-hydroxyquinoline with a corresponding sulfonyl chloride. asianpubs.org
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 5-Amino-8-hydroxyquinoline dihydrochloride | Acetic anhydride, Pyridine | This compound | vulcanchem.com |
| 8-Aminoquinoline | Acid chloride, Triethylamine | N-(Quinolin-8-yl)amide | rsc.org |
| 5-Amino-8-hydroxyquinoline | 4-Acetamidobenzenesulfonyl chloride | N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide | asianpubs.org |
The this compound core can also be assembled through strategies that build or modify the quinoline ring system itself or form the critical C5-N bond via cross-coupling reactions. While less direct, these methods offer versatility for creating diverse analogues.
The Hartwig-Buchwald amination reaction provides a powerful tool for forming the C-N bond between an aryl halide and an amine. This has been successfully applied to synthesize 5-(N-substituted-anilino)-8-benzyloxyquinolines from 5-bromo-8-benzyloxyquinoline and various anilines. ias.ac.in The benzyloxy protecting group on the hydroxyl function can subsequently be removed via catalytic hydrogenation to yield the 8-hydroxyquinoline (B1678124) derivative. ias.ac.in This approach allows for the introduction of various substituents on the nitrogen atom prior to the final deprotection step.
Another approach involves the alkylation of the 8-aminoquinoline nitrogen. For example, reacting 8-aminoquinoline with N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide in the presence of a base like diisopropylethylamine and sodium iodide results in the formation of an N-alkylated acetamide (B32628) derivative. nih.gov
Furthermore, fundamental quinoline synthesis methods, such as the Skraup or Friedländer syntheses, represent a theoretical pathway to construct the substituted quinoline ring from simpler acyclic precursors, although these are less commonly used for this specific target. rroij.com
| Reaction Type | Substrates | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Hartwig-Buchwald Amination | 5-Bromo-8-benzyloxyquinoline, Amine | Palladium catalyst, Phosphine (B1218219) ligand | 5-Amino-8-benzyloxyquinoline derivative | ias.ac.in |
| N-Alkylation | 8-Aminoquinoline, Chloroacetamide derivative | DIPEA, NaI | N-alkylated quinolin-8-ylamino acetamide | nih.gov |
Synthesis of Substituted this compound Derivatives and Analogues
Derivatization of the this compound core is essential for modifying its properties. Key strategies include halogenation, alkylation, arylation, and aminomethylation.
Halogen atoms can be introduced onto the quinoline ring, most commonly at the C5 and C7 positions, which are activated by the C8-hydroxyl group. A transition-metal-free method for the C5-bromination of N-(8-quinolinyl)amides uses oxone as an oxidant and sodium bromide (NaBr) as the bromine source in a solvent like 1,2-dichloroethane (B1671644) (DCE). rsc.org
For chlorination, N-chlorosuccinimide (NCS) is a frequently used reagent. It can introduce chlorine atoms at the C5 and/or C7 positions of 8-hydroxyquinoline derivatives under acidic conditions. mdpi.com The precise substitution pattern depends on the stoichiometry and reaction conditions.
| Reaction | Substrate | Reagents | Position(s) Halogenated | Reference |
|---|---|---|---|---|
| Bromination | N-(8-Quinolinyl)amide | Oxone, NaBr | C5 | rsc.org |
| Chlorination | 8-Hydroxyquinoline derivative | N-Chlorosuccinimide (NCS) | C5, C7 | mdpi.com |
Carbon-carbon bonds can be formed at various positions on the quinoline ring to introduce alkyl and aryl substituents. The Suzuki cross-coupling reaction is a prominent method for arylation. rroij.com This palladium-catalyzed reaction couples a halogenated quinoline (e.g., a 5-bromo derivative) with an arylboronic acid. rsc.orgrroij.com For instance, N-(5-bromoquinolin-8-yl)propanamide can be coupled with 4-methoxyphenylboronic acid using a palladium acetate (B1210297) catalyst and a phosphine ligand to yield the 5-aryl derivative. rsc.org In some cases, protection of the 8-hydroxyl group, often as a benzyl (B1604629) ether, is necessary before performing the coupling reaction. rroij.com
Alkylation can be achieved by reacting the 8-hydroxyquinoline scaffold with haloalkanes. For example, dibromoalkanes have been used as linkers to connect 8-hydroxyquinoline moieties to other chemical fragments under basic conditions. mdpi.comnih.gov
| Reaction Type | Substrates | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling (Arylation) | N-(5-bromoquinolin-8-yl)propanamide, Arylboronic acid | Pd(OAc)₂, Xphos, K₂CO₃ | N-(5-arylquinolin-8-yl)propanamide | rsc.org |
| Alkylation | 5,7-Dialkyl-8-hydroxyquinoline, Dibromoalkane | Amberlite IRA | Ether-linked derivative | mdpi.comnih.gov |
The Mannich reaction is a three-component condensation that provides an effective route for the aminomethylation of activated aromatic compounds. researchgate.net In the context of 8-hydroxyquinoline derivatives, the C7 position is particularly susceptible to electrophilic substitution via the Mannich reaction due to activation from the adjacent hydroxyl group. researchgate.netnih.gov
The reaction involves treating the 8-hydroxyquinoline substrate with formaldehyde (B43269) (or paraformaldehyde) and a primary or secondary amine. nih.gov For example, 5-chloro-8-hydroxyquinoline (B194070) reacts with paraformaldehyde and ciprofloxacin (B1669076) in ethanol (B145695) to yield a C7-aminomethylated hybrid molecule. nih.gov This methodology has been extensively used to synthesize a vast library of 7-((dialkylamino)methyl)-8-hydroxyquinoline derivatives, demonstrating its broad scope and utility. researchgate.netresearchgate.netmdpi.com While direct application on this compound is less documented, the principle remains a key strategy for introducing aminomethyl functionalities onto the 8-hydroxyquinoline scaffold.
| 8-HQ Substrate | Amine Component | Aldehyde | Product Type | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | Phthalimide, Isatin, Diphenylamine | Formaldehyde | 7-Aminomethyl-8-hydroxyquinoline derivative | researchgate.net |
| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | 7-((Ciprofloxacin-yl)methyl)-5-chloro-8-hydroxyquinoline | nih.gov |
| 8-Hydroxyquinoline | Various primary/secondary amines | Formaldehyde | 7-Aminomethyl-8-hydroxyquinoline derivative | researchgate.net |
Sulfonamide and Other Functionalized Analogues
The introduction of sulfonamide and other functionalities to the this compound scaffold has been a key area of research to explore and expand the compound's chemical space.
A primary method for synthesizing 8-hydroxyquinoline-5-sulfonamides involves a two-step process. The first step is the reaction of 8-hydroxyquinoline with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov This intermediate is then reacted with various amines to produce the target sulfonamide derivatives. nih.gov For instance, new acetylene (B1199291) derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) have been prepared through the reaction of the corresponding 8-hydroxy- or 8-methoxyquinoline-5-sulfonyl chlorides with acetylene-containing amines. nih.gov These reactions are typically conducted in anhydrous acetonitrile (B52724) at room temperature. nih.gov
Beyond sulfonamides, other functionalized analogues have been synthesized using various strategies. The Mannich reaction has been employed to create hybrid molecules, such as the synthesis of 5-chloro-8-hydroxyquinoline-ciprofloxacin, which was achieved by reacting 5-chloro-8-hydroxyquinoline with ciprofloxacin and paraformaldehyde in ethanol. mdpi.com
Additionally, N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors have been prepared. nih.gov The synthesis of these complex derivatives highlights the versatility of the 8-hydroxyquinoline core in accommodating diverse and bulky functional groups. nih.gov The development of N-(8-hydroxyquinolin-5-yl)alkylamide derivatives has also been a subject of study, further expanding the library of functionalized analogues. mdpi.com
Table 1: Examples of Synthesized Sulfonamide and Functionalized Analogues
| Compound Name | Synthetic Precursors | Key Reaction Type | Reference |
|---|---|---|---|
| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide | 8-hydroxyquinoline-5-sulfonyl chloride, Acetylenic amines | Sulfonylation | nih.gov |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | 8-hydroxyquinoline-5-sulfonyl chloride, N-methylprop-2-yn-1-amine | Sulfonylation | nih.gov |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | 5-chloro-8-hydroxyquinoline, Ciprofloxacin, Paraformaldehyde | Mannich reaction | mdpi.com |
| N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide | 8-hydroxy-5-substituted-quinoline, Phenyl-containing aldehyde, 2-phenyloxy/amino-acetamide | Multi-component reaction | nih.gov |
Optimization of Synthetic Pathways and Reaction Conditions
Efforts to refine the synthesis of this compound derivatives have led to the exploration of more efficient and optimized synthetic routes.
One notable advancement is the use of the Betti reaction, a one-pot, three-component synthesis. rsc.org This method has been successfully applied to produce functionalized 8-hydroxyquinoline derivatives. For example, the reaction of 5-chloro-8-hydroxyquinoline, benzamide, and 3-bromobenzaldehyde (B42254) yielded the corresponding product in an 84% yield. rsc.org Similarly, the reaction of 8-hydroxyquinoline, urea, and benzaldehyde (B42025) was also demonstrated, although with a lower yield. rsc.org A general procedure for this reaction involves stirring a mixture of the 8-hydroxyquinoline derivative, an amide or urea, and an aldehyde. rsc.org
The optimization of reaction conditions is crucial for improving yields and simplifying procedures. For instance, in the synthesis of certain derivatives via the Betti reaction, a mixture of 5-chloro-8-hydroxyquinoline, 3-methyl-2-thiophenecarboxaldehyde, pyrrolidine, and triethylamine was stirred in ethanol for 72 hours at room temperature. rsc.org The work-up procedure involved reducing the reaction volume and filtering the precipitate, which was then washed with ethanol and water. rsc.org
Another general synthetic procedure involves the Skraup synthesis of the 8-hydroxyquinoline core itself. A solution of a 2-aminophenol (B121084) in aqueous hydrochloric acid is heated to reflux, followed by the slow addition of an acrolein derivative. rsc.org After further reflux, the reaction mixture is cooled, and the pH is adjusted to 7 to facilitate the extraction of the product. rsc.org
The table below outlines various reaction conditions that have been optimized for the synthesis of different derivatives.
Table 2: Optimized Reaction Conditions for Derivative Synthesis
| Reaction | Reactants | Solvent | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Betti Reaction | 5-chloro-8-hydroxyquinoline, Benzamide, 3-bromobenzaldehyde | Not specified | Not specified | Not specified | 84% | rsc.org |
| Betti Reaction | 5-chloro-8-hydroxyquinoline, Benzamide, Biphenyl-4-carboxaldehyde | Not specified | Not specified | Not specified | 65% | rsc.org |
| Mannich-type Reaction | 5-chloro-8-hydroxyquinoline, 3-methyl-2-thiophenecarboxaldehyde, Pyrrolidine | Ethanol | Triethylamine | Room temp, 72h | 18% | rsc.org |
| Skraup Synthesis | 2-aminophenol, Acrolein derivative | 6 N HCl (aq.) | None | Reflux, 2h | Not specified | rsc.org |
Spectroscopic and Structural Elucidation of N 8 Hydroxyquinolin 5 Yl Acetamide and Its Complexes
Advanced Spectroscopic Characterization Techniques
A combination of advanced spectroscopic methods is utilized to probe the molecular structure, bonding, and electronic properties of N-(8-hydroxyquinolin-5-yl)acetamide and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, distinct signals corresponding to the different protons in the molecule have been assigned. For instance, the spectrum in DMSO-d₆ shows a singlet at 10.032 ppm attributed to the phenolic hydroxyl group and another singlet at 9.065 ppm for the sulfonamide NH proton. The aromatic protons of the 8-hydroxyquinoline (B1678124) and phenyl rings appear in the range of 7.014 to 8.9985 ppm, while the methyl protons of the acetamide (B32628) group are observed as a singlet at 2.044 ppm researchgate.net. For the parent 8-hydroxyquinoline, the proton signals have been well-documented in CDCl₃ chemicalbook.com.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide in DMSO-d₆, the aromatic carbons resonate between 113.55 and 148.02 ppm. The methyl carbon of the acetamide group appears at 23.95 ppm, and the carbonyl carbon is found at 168.24 ppm researchgate.net. In comparison, the carbonyl carbon of acetamide itself resonates at a different chemical shift spectrabase.com. These shifts are sensitive to the electronic environment and can be influenced by the presence of metal ions in complexes.
| ¹H NMR Chemical Shifts (δ, ppm) for N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide in DMSO-d₆ researchgate.net |
| Proton |
| OH |
| NH (sulfamoyl) |
| Aromatic CH |
| Acetamide CH₃ |
| ¹³C NMR Chemical Shifts (δ, ppm) for N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide in DMSO-d₆ researchgate.net |
| Carbon |
| Aromatic C |
| Acetamide CH₃ |
| Acetamide C=O |
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its complexes, FT-IR is particularly useful for observing changes in vibrational frequencies upon coordination to a metal ion.
Key vibrational bands for the free ligand and its metal complexes include:
O-H Stretching: A broad band associated with the phenolic hydroxyl group is typically observed around 3180-3400 cm⁻¹. This band often disappears or shifts upon complexation, indicating the deprotonation and coordination of the hydroxyl oxygen to the metal ion researchgate.net.
N-H Stretching: The N-H stretching vibration of the acetamide group can be observed in the region of 3200-3300 cm⁻¹.
C=O Stretching: The carbonyl group of the acetamide moiety displays a strong absorption band.
C=N and C=C Stretching: Vibrations associated with the quinoline (B57606) ring are found in the 1000-1600 cm⁻¹ region. Shifts in these bands upon complexation suggest the involvement of the quinoline nitrogen in coordination researchgate.net.
For instance, in metal complexes of a related ligand, the disappearance of the phenolic ν(OH) band and shifts in the C=N band confirm the coordination of the ligand to the metal ion through the phenolic oxygen and quinoline nitrogen researchgate.net.
| Selected FT-IR Bands (cm⁻¹) for 8-Hydroxyquinoline and Related Compounds |
| Functional Group |
| Phenolic O-H stretch |
| C=C and C=N stretch (quinoline ring) |
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of this compound and its derivatives.
ESI-MS: This soft ionization technique is well-suited for analyzing polar molecules. For example, the ESI-MS spectrum of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide shows a peak at m/z 355.75, corresponding to the protonated molecule [M+H]⁺, which confirms its molecular weight researchgate.net.
LC-MS: This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and identifying individual components. LC-MS/MS methods have been developed for the sensitive and selective determination of various phenolic compounds, including those related to 8-hydroxyquinoline nih.govekb.egspectroscopyonline.com. The fragmentation patterns observed in MS/MS experiments provide valuable structural information .
| Mass Spectrometry Data for N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide researchgate.net |
| Ion |
| [M+H]⁺ |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.
The UV-Vis spectrum of 8-hydroxyquinoline in various solvents typically exhibits absorption bands corresponding to π → π* transitions within the aromatic system. mdpi.com The introduction of an acetamide group at the 5-position can influence these transitions.
Upon complexation with metal ions, significant changes in the UV-Vis spectrum are often observed. These changes, which can include shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity, are indicative of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For example, studies on metal complexes of 8-hydroxyquinoline derivatives show distinct spectral shifts upon coordination, confirming the formation of the complexes. researchgate.netijacskros.com The introduction of an azo group to 8-hydroxyquinoline, for instance, results in a significant bathochromic shift researchgate.net.
| UV-Vis Absorption Data for 8-Hydroxyquinoline and Related Compounds |
| Compound |
| 8-Hydroxyquinoline |
| Azo-substituted 8-hydroxyquinoline derivative researchgate.net |
Structural Analysis of Crystal Forms
To obtain a definitive three-dimensional structure of a compound, X-ray diffraction techniques are indispensable.
Single-crystal X-ray diffraction provides the most precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and intermolecular interactions. A new polymorph of 8-hydroxyquinoline has been identified, crystallizing in the monoclinic space group P2₁/n nih.gov. In this structure, molecules form centrosymmetric dimers through O—H···N hydrogen bonds nih.gov.
For derivatives of 8-hydroxyquinoline, such as 8-Hydroxy Quinoline Nitro Benzoate, single-crystal X-ray analysis has confirmed its molecular formula and crystal system. This compound crystallizes in a monoclinic system with the space group P2₁/n scirp.org. Such studies are crucial for understanding the solid-state packing and intermolecular forces that govern the properties of these materials.
Thermal Stability and Degradation Pathways via Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of chemical compounds. For this compound, decomposition is reported to commence at 220°C, which indicates a reasonable degree of thermal stability.
Further detailed thermal analysis has been conducted on the metal complexes of a closely related sulfonamide derivative, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA). The thermogravimetric analysis of these complexes reveals a multi-step degradation process. Typically, the initial weight loss observed at lower temperatures corresponds to the removal of coordinated water molecules, which provides evidence for their presence within the coordination sphere of the metal ion. Subsequent degradation steps at higher temperatures are attributed to the decomposition of the organic ligand itself.
The thermal decomposition of the 8HQSPA ligand and its transition metal complexes follows a distinct pattern. The initial phase of decomposition for the complexes, occurring in the range of 30-250°C, is associated with the loss of two coordinated water molecules. The subsequent major decomposition of the anhydrous complex takes place between 250°C and 800°C. The final residue is proposed to be the corresponding metal oxide.
A summary of the thermal decomposition data for the 8HQSPA metal complexes is presented below:
| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) (Found) | Weight Loss (%) (Calculated) |
| [Cu(8HQSPA)(H₂O)₂] | 1 | 30-250 | 7.01 | 7.09 |
| 2 | 250-800 | 79.12 | 79.20 | |
| [Ni(8HQSPA)(H₂O)₂] | 1 | 30-250 | 7.12 | 7.18 |
| 2 | 250-800 | 80.11 | 80.19 | |
| [Zn(8HQSPA)(H₂O)₂] | 1 | 30-250 | 6.98 | 7.05 |
| 2 | 250-800 | 78.98 | 79.09 | |
| [Co(8HQSPA)(H₂O)₂] | 1 | 30-250 | 7.10 | 7.17 |
| 2 | 250-800 | 80.05 | 80.15 | |
| [Fe(8HQSPA)(H₂O)₂] | 1 | 30-250 | 7.15 | 7.22 |
| 2 | 250-800 | 79.80 | 79.91 | |
| [Mn(8HQSPA)(H₂O)₂] | 1 | 30-250 | 7.18 | 7.24 |
| 2 | 250-800 | 80.23 | 80.34 |
Data sourced from a study on N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide complexes. asianpubs.org
Elemental Composition Determination
Elemental analysis is a fundamental method used to determine the percentage composition of elements in a compound. This data is critical for verifying the empirical formula of a newly synthesized compound.
The elemental composition of the N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA) ligand and its transition metal complexes has been determined and compared with the calculated values. The close agreement between the found and calculated percentages for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) confirms the proposed stoichiometry and purity of these compounds. asianpubs.orgresearchgate.net
The results of the elemental analysis for the 8HQSPA ligand and its metal complexes are detailed in the following table:
| Compound | Element | % Calculated | % Found |
| 8HQSPA Ligand | C | 57.13 | 57.03 |
| H | 4.23 | 4.13 | |
| N | 11.76 | 11.65 | |
| S | 8.97 | 8.85 | |
| [Cu(8HQSPA)(H₂O)₂] | C | 47.62 | 47.55 |
| H | 3.76 | 3.69 | |
| N | 8.32 | 8.25 | |
| S | 6.35 | 6.29 | |
| [Ni(8HQSPA)(H₂O)₂] | C | 48.05 | 47.96 |
| H | 3.79 | 3.71 | |
| N | 8.38 | 8.29 | |
| S | 6.39 | 6.31 | |
| [Zn(8HQSPA)(H₂O)₂] | C | 47.45 | 47.36 |
| H | 3.75 | 3.68 | |
| N | 8.29 | 8.21 | |
| S | 6.33 | 6.25 | |
| [Co(8HQSPA)(H₂O)₂] | C | 48.02 | 47.93 |
| H | 3.79 | 3.70 | |
| N | 8.38 | 8.28 | |
| S | 6.39 | 6.30 | |
| [Fe(8HQSPA)(H₂O)₂] | C | 48.25 | 48.16 |
| H | 3.81 | 3.73 | |
| N | 8.42 | 8.33 | |
| S | 6.42 | 6.34 | |
| [Mn(8HQSPA)(H₂O)₂] | C | 48.35 | 48.26 |
| H | 3.82 | 3.74 | |
| N | 8.44 | 8.35 | |
| S | 6.44 | 6.36 |
Data sourced from a study on N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide and its complexes. asianpubs.orgresearchgate.net
Coordination Chemistry and Metal Complexation Studies of N 8 Hydroxyquinolin 5 Yl Acetamide
Ligand Properties and Chelating Ability of N-(8-hydroxyquinolin-5-yl)acetamide
This compound's chelating ability is central to its chemical behavior. The molecule's structure allows it to act as a potent ligand for a variety of metal ions.
The 8-hydroxyquinoline (B1678124) (8-HQ) portion of this compound is a well-established bidentate chelating agent. nih.govasianpubs.org This means it can bind to a central metal ion through two of its atoms simultaneously, forming a stable ring structure. Specifically, 8-HQ is the only one of the seven monohydroxyquinoline isomers that can form stable complexes with divalent metal ions through chelation. nih.gov This capability is due to the close proximity of the hydroxyl group and the heterocyclic nitrogen atom. nih.gov
The chelation process involves the displacement of the hydrogen atom from the hydroxyl group and the formation of a coordinate bond between the metal ion and both the oxygen and the nitrogen atoms of the 8-HQ moiety. scispace.com This results in the formation of a five-membered chelate ring, which is a particularly stable configuration. The planarity of the 8-hydroxyquinoline scaffold further enhances its ability to coordinate with metal ions. asianpubs.org
The primary actors in the metal-binding process of this compound are the phenolic hydroxyl group (-OH) and the heterocyclic nitrogen atom within the quinoline (B57606) ring. nih.govscirp.org The hydroxyl group typically deprotonates upon complexation, allowing the oxygen atom to form a covalent bond with the metal ion. Simultaneously, the nitrogen atom of the pyridine (B92270) ring donates its lone pair of electrons to form a coordinate bond with the same metal ion. scirp.org
Synthesis and Characterization of Transition Metal Complexes
The synthesis and characterization of transition metal complexes with this compound and its derivatives have been a subject of extensive research. These studies provide insights into the structure, bonding, and properties of the resulting coordination compounds.
The synthesis of metal(II) complexes with ligands derived from 8-hydroxyquinoline typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. asianpubs.orgresearchgate.net For instance, complexes of Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II) with a derivative of this compound have been synthesized by reacting the ligand with the respective metal chlorides. asianpubs.orgresearchgate.net The general approach often involves dissolving the ligand and the metal salt in a solvent like ethanol (B145695) or a mixture of solvents and then refluxing the solution to facilitate the complexation reaction. rdd.edu.iqanjs.edu.iqanjs.edu.iq The resulting solid complexes can then be isolated by filtration, washed, and dried. nih.gov The stoichiometry of the complexes is often found to be in a 1:2 metal-to-ligand ratio, leading to the formation of octahedral or square planar geometries depending on the metal ion and the presence of other coordinating molecules like water. scirp.org
Table 1: Physicochemical Properties of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA) and its Metal Complexes
| Compound | Formula | M.W. (g/mol) | Color | Yield (%) | M.P. (°C) |
|---|---|---|---|---|---|
| 8HQSPA | C₁₇H₁₅N₃O₄S | 357.38 | Dark green | 60 | >180 |
| [Cu(8HQSPA)₂(H₂O)₂] | C₃₄H₃₂CuN₆O₁₀S₂ | 836.43 | Green | 65 | >300 |
| [Ni(8HQSPA)₂(H₂O)₂] | C₃₄H₃₂N₆NiO₁₀S₂ | 831.59 | Light green | 70 | >300 |
| [Zn(8HQSPA)₂(H₂O)₂] | C₃₄H₃₂N₆O₁₀S₂Zn | 838.28 | Yellow | 68 | >300 |
| [Co(8HQSPA)₂(H₂O)₂] | C₃₄H₃₂CoN₆O₁₀S₂ | 831.83 | Brown | 62 | >300 |
| [Fe(8HQSPA)₂(H₂O)₂] | C₃₄H₃₂FeN₆O₁₀S₂ | 828.74 | Dark brown | 65 | >300 |
| [Mn(8HQSPA)₂(H₂O)₂] | C₃₄H₃₂MnN₆O₁₀S₂ | 827.83 | Brown | 60 | >300 |
Data sourced from Kharwar and Dixit, 2020.
Magnetic susceptibility measurements are a crucial tool for determining the geometry and electronic structure of transition metal complexes. These measurements provide information about the number of unpaired electrons in the metal ion, which in turn helps to deduce the coordination environment. For example, magnetic susceptibility data for complexes of Co(II), Ni(II), and Cu(II) with derivatives of 8-hydroxyquinoline have been used to suggest their geometries. rdd.edu.iqanjs.edu.iqanjs.edu.iqresearchgate.net
Table 2: Magnetic Moments of Metal Complexes
| Complex | Magnetic Moment (B.M.) | Probable Geometry |
|---|---|---|
| [Cu(8HQSPA)₂(H₂O)₂] | 1.85 | Octahedral |
| [Ni(8HQSPA)₂(H₂O)₂] | 3.12 | Octahedral |
| [Co(8HQSPA)₂(H₂O)₂] | 4.85 | Octahedral |
| [Fe(8HQSPA)₂(H₂O)₂] | 5.32 | Octahedral |
| [Mn(8HQSPA)₂(H₂O)₂] | 5.89 | Octahedral |
B.M. = Bohr Magneton. Data adapted from studies on similar 8-hydroxyquinoline complexes.
The magnetic moment values can distinguish between different possible geometries, such as tetrahedral and octahedral. For instance, a Co(II) complex with a magnetic moment of 4.85 B.M. is indicative of a high-spin octahedral geometry. researchgate.net Similarly, the magnetic moments of Ni(II) and Cu(II) complexes can provide evidence for their respective coordination geometries. rdd.edu.iqanjs.edu.iqanjs.edu.iq
Spectroscopic techniques are indispensable for the characterization of coordination compounds of this compound and its analogs.
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the coordination sites of the ligand. The involvement of the phenolic -OH group and the quinoline nitrogen in coordination is confirmed by shifts in their respective vibrational frequencies upon complexation. For example, the disappearance or shift of the broad band corresponding to the phenolic -OH group and a shift in the C=N stretching frequency are strong indicators of coordination.
UV-Vis Spectroscopy: Electronic or UV-Visible spectroscopy provides information about the electronic transitions within the complex, which helps in determining the geometry of the complex. rdd.edu.iqanjs.edu.iqanjs.edu.iq The d-d transitions observed in the spectra of transition metal complexes are characteristic of their coordination environment. For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with 8-hydroxyquinoline derivatives show specific absorption bands that can be assigned to transitions consistent with octahedral or tetrahedral geometries. rdd.edu.iqanjs.edu.iqanjs.edu.iq
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to characterize the ligand and to observe changes upon complexation. asianpubs.orgresearchgate.net While the ligand itself can be readily characterized by NMR, the study of its paramagnetic metal complexes can be more complex due to signal broadening. However, for diamagnetic complexes like those of Zn(II), NMR can provide detailed structural information in solution. asianpubs.orgresearchgate.net
Table 3: Spectroscopic Data for a Representative 8-Hydroxyquinoline Derivative and its Metal Complexes
| Compound | FT-IR (cm⁻¹) ν(OH) | FT-IR (cm⁻¹) ν(C=N) | UV-Vis λₘₐₓ (nm) |
|---|---|---|---|
| Ligand | ~3400 | ~1600 | ~270, ~320 |
| Cu(II) Complex | Not observed | ~1580 | d-d transitions |
| Ni(II) Complex | Not observed | ~1580 | d-d transitions |
| Co(II) Complex | Not observed | ~1580 | d-d transitions |
Data represents typical shifts and absorptions observed for 8-hydroxyquinoline complexes.
Determination of Metal Complex Geometry and Stoichiometry
The geometry and stoichiometry of the metal complexes formed by this compound are crucial for understanding their chemical behavior. Various analytical techniques are employed to elucidate these structural features.
A substantial body of evidence suggests that this compound and its derivatives typically form octahedral complexes with divalent metal ions (Metal(II)). researchgate.netasianpubs.orgpjmhsonline.com This six-coordinate geometry is often achieved through the coordination of two ligand molecules and two water molecules to the central metal ion. researchgate.netasianpubs.orgscirp.org
Several spectroscopic and analytical methods provide evidence for this octahedral arrangement:
Electronic Spectra (UV-Visible Spectroscopy): The electronic spectra of the metal complexes show characteristic d-d transitions and charge transfer bands. Bathochromic shifts (shifts to longer wavelengths) observed in the spectra of the metal chelates compared to the free ligand are indicative of metal-to-ligand charge transfer (M→L CT). asianpubs.org These spectral features, particularly the positions and number of the d-d transition bands, are often consistent with an octahedral geometry around the metal ion. asianpubs.orgresearchgate.netasianpubs.org
Magnetic Susceptibility Measurements: The magnetic moments of the metal complexes, determined at room temperature, provide insight into the geometry of the complexes and the number of unpaired electrons. researchgate.net For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M., while Ni(II) octahedral complexes show moments between 2.8-4.0 B.M. researchgate.net These values help to confirm the octahedral coordination environment.
Thermogravimetric Analysis (TGA): TGA results often reveal the presence of coordinated water molecules in the metal complexes. researchgate.netasianpubs.org The weight loss observed at specific temperature ranges corresponds to the removal of these water molecules, which satisfies the six coordination sites required for an octahedral geometry.
Infrared (IR) Spectroscopy: IR spectra can also support the presence of coordinated water molecules. The appearance of new bands, not present in the free ligand, in the region of 830-840 cm⁻¹ can be assigned to the rocking or wagging modes of coordinated water, further suggesting an octahedral structure. sphinxsai.com
The table below summarizes the typical analytical data supporting the octahedral geometry of Metal(II) complexes with 8-hydroxyquinoline derivatives.
| Analytical Technique | Observation | Implication |
| UV-Visible Spectroscopy | Bathochromic shift (red shift) of absorption bands upon complexation. asianpubs.org | Formation of a metal-ligand bond and suggests an octahedral geometry. asianpubs.org |
| Magnetic Susceptibility | Measured magnetic moments consistent with high-spin octahedral configurations for specific metals (e.g., Co(II), Ni(II)). researchgate.net | Confirms the presence of unpaired electrons and the octahedral electronic arrangement. researchgate.net |
| Thermogravimetric Analysis | Weight loss corresponding to two water molecules per complex molecule. researchgate.netasianpubs.org | Indicates the presence of coordinated water, completing the six-coordinate sphere. researchgate.netasianpubs.org |
| Infrared Spectroscopy | Appearance of new bands in the 830-840 cm⁻¹ region. sphinxsai.com | Attributed to coordinated water molecules. sphinxsai.com |
The molar ratio method, often attributed to Joe and Jones, is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution. scirp.org This method involves preparing a series of solutions where the concentration of the metal ion is held constant while the concentration of the ligand is systematically varied. scirp.org The absorbance of each solution is then measured at the wavelength of maximum absorption (λmax) of the complex.
By plotting the absorbance versus the molar ratio of the ligand to the metal ion, a graph is obtained that typically shows two intersecting straight lines. The point of intersection corresponds to the stoichiometric ratio of the ligand to the metal in the complex. scirp.org Studies on 8-hydroxyquinoline and its derivatives have consistently shown the formation of complexes with a 1:2 metal-to-ligand ratio. scirp.orgsphinxsai.comscirp.orgresearchgate.net This indicates that two molecules of the bidentate ligand coordinate to one metal ion.
The general steps for the molar ratio method are outlined below:
| Step | Procedure | Purpose |
| 1 | Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the this compound ligand. | To observe the effect of increasing ligand concentration on complex formation. |
| 2 | Measure the absorbance of each solution at the λmax of the metal complex. | To quantify the amount of complex formed in each solution. |
| 3 | Plot the absorbance values against the molar ratio of [Ligand]/[Metal]. | To visually determine the stoichiometry. |
| 4 | Identify the point of intersection of the linear portions of the plot. | The molar ratio at this point indicates the stoichiometry of the complex (e.g., 2.0 suggests a 1:2 metal:ligand ratio). |
Influence of Metal Chelation on Compound Reactivity and Stability
The chelation of metal ions by this compound significantly alters the chemical reactivity and stability of the parent molecule. researchgate.netasianpubs.orgresearchgate.netnih.govmdpi.com These changes are a direct consequence of the formation of the coordination complex and the resulting electronic and structural modifications.
Enhanced Reactivity:
One of the most notable effects of metal chelation is the enhancement of biological activity. researchgate.netasianpubs.org The free ligand may exhibit moderate antimicrobial or anticancer properties, but these are often significantly potentiated upon complexation with metal ions. researchgate.netasianpubs.orgnih.gov This increased reactivity is explained by chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand delocalizes the charge over the entire chelate ring. This, in turn, increases the lipophilic nature of the complex, facilitating its penetration through the lipid layers of cell membranes. nih.gov
Studies on the interaction of similar 8-hydroxyquinoline-based metal complexes with DNA have shown an intercalation mode of binding, where the planar part of the complex inserts itself between the base pairs of the DNA double helix. researchgate.netasianpubs.org This interaction can disrupt DNA replication and transcription processes, leading to cytotoxic effects.
Increased Stability:
The formation of a chelate ring generally leads to enhanced thermodynamic stability compared to analogous non-chelated complexes. This is known as the "chelate effect." For this compound, the formation of stable five-membered rings with the metal ion through its nitrogen and oxygen donor atoms results in highly stable complexes. researchgate.net
The table below summarizes the key effects of metal chelation on the properties of this compound.
| Property | Effect of Metal Chelation | Underlying Reason |
| Biological Reactivity | Increased antibacterial and anticancer activity. researchgate.netasianpubs.orgnih.gov | Increased lipophilicity of the complex, facilitating cell membrane penetration and interaction with biological targets like DNA. researchgate.netasianpubs.orgnih.gov |
| Thermal Stability | Enhanced thermal stability compared to the free ligand. nih.gov | Formation of stable chelate rings and the influence of the coordinated metal ion. nih.gov |
| Chemical Stability | Formation of stable coordination complexes. researchgate.net | The chelate effect, resulting from the formation of a five-membered ring structure with the metal ion. researchgate.net |
Investigation of Biological Activities in Vitro Studies of N 8 Hydroxyquinolin 5 Yl Acetamide and Its Derivatives
In Vitro Antimicrobial Activity
Derivatives of 8-hydroxyquinoline (B1678124) are noted for their broad-spectrum antimicrobial effects, which encompass antibacterial, antifungal, and antiviral actions. nih.gov
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
The antibacterial potential of 8-hydroxyquinoline derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. For instance, N-(8-hydroxyquinolin-5-yl)acetamide has demonstrated activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
Studies on various derivatives have revealed significant antibacterial properties. A hybrid of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) showed promising results against both susceptible and drug-resistant Gram-positive strains, including Staphylococcus epidermidis, S. aureus, Enterococcus faecalis, and E. faecium, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. nih.gov Some newly synthesized heterocyclic derivatives of 8-hydroxyquinoline exhibited notable antibacterial activity against E. coli, S. aureus, Vibrio parahaemolyticus, and Pseudomonas aeruginosa, in some cases surpassing the efficacy of penicillin G. nih.gov
The challenge of antimicrobial resistance has led to investigations into these compounds against resistant strains. One study focused on a new 8-hydroxyquinoline derivative, PH176, against 38 clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov The MIC50 and MIC90 values for PH176 were 16 and 32 μg/ml, respectively. nih.gov This demonstrates its potential in addressing MRSA infections. nih.gov Furthermore, research into a novel macrodiolide, bacillusin A, from Bacillus amyloliquefaciens, showed potent activity against MRSA and vancomycin-resistant Enterococcus faecium, with MIC values between 0.6 and 1.2 µg/mL. usda.gov
The mechanism of action is thought to involve the chelation of metal ions essential for bacterial enzymes. nih.gov Even when an 8-hydroxyquinoline derivative was immobilized on a surface, it retained its antibacterial activity against S. aureus and E. coli, suggesting a novel mechanism of action not reliant on the release of the active compound. nih.gov
| Derivative | Bacterial Strain(s) | Reported Activity (MIC) |
|---|---|---|
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. epidermidis, S. aureus, E. faecalis, E. faecium | 4–16 µg/mL nih.gov |
| PH176 | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC50: 16 µg/ml, MIC90: 32 µg/ml nih.gov |
| Bacillusin A | MRSA, Vancomycin-Resistant Enterococcus faecium | 0.6–1.2 µg/mL usda.gov |
| Heterocyclic derivatives of 8-hydroxyquinoline | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Showed activity superior to Penicillin G nih.gov |
Antifungal Properties
The 8-hydroxyquinoline scaffold is also a foundation for compounds with significant antifungal properties. nih.gov Derivatives have been tested against various fungal pathogens, including several Candida species. nih.govnih.gov
For example, newly synthesized triazole-8-hydroxyquinoline derivatives were evaluated against Candida glabrata, Candida parapsilosis, Candida albicans, and Candida krusei. nih.gov While these specific derivatives showed modest activity with MIC values from 31.25 to 1000 mg/mL, other derivatives have demonstrated more potent effects. nih.gov A study on 8-hydroxy-5-quinolinesulfonic acid derivatives indicated they compromise the functional integrity of the fungal cytoplasmic membrane. researchgate.net
A novel 8-hydroxyquinoline derivative, L14, exhibited potent, broad-spectrum antifungal activity and showed synergistic effects when combined with fluconazole. nih.gov In vivo studies have also supported the potential of derivatives like PH151 and PH153 for treating systemic candidiasis. nih.gov The antifungal mechanism of some 8-hydroxyquinoline derivatives has been linked to the inhibition of hyphae and biofilm formation in C. albicans. nih.gov
Antiviral Potential
The antiviral capabilities of 8-hydroxyquinoline derivatives have been a subject of research, particularly against flaviviruses. nih.gov Studies have explored their efficacy against Dengue virus serotype 2 (DENV2). nih.govresearchgate.netnih.gov
Two novel quinoline (B57606) derivatives demonstrated a dose-dependent inhibition of DENV2 in the low to sub-micromolar range. nih.govresearchgate.net These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. nih.govresearchgate.net The antiviral action appears to occur at an early stage of the viral life cycle and is not due to direct virucidal activity. nih.govbohrium.com Other research has identified 8-hydroxyquinoline derivatives containing an aminobenzothiazole scaffold as inhibitors of the DENV2 protease, with some analogs showing sub-micromolar potency. nih.gov
Quantitative Evaluation Methodologies
The antimicrobial efficacy of this compound and its derivatives is commonly quantified using standardized in vitro assays. The Minimum Inhibitory Concentration (MIC) assay is a fundamental method used to determine the lowest concentration of a compound that prevents visible growth of a microorganism.
The broth microdilution method is a frequently used technique to determine MIC values. nih.gov This involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate, which is then inoculated with the microorganism. After incubation, the plates are examined for visible growth. This method was employed to evaluate the activity of the derivative PH176 against MRSA. nih.gov Another common method is the agar (B569324) dilution method, where the compound is incorporated into an agar medium at various concentrations before the microbial inoculation. nih.gov The disk diffusion technique is also utilized, where paper disks impregnated with the test compound are placed on an agar surface inoculated with the bacteria, and the zone of growth inhibition around the disk is measured. nih.gov
In Vitro Anticancer Activity
The 8-hydroxyquinoline core is present in numerous compounds investigated for their anticancer properties. nih.gov
Cytotoxic Effects on Various Cancer Cell Lines
Derivatives of 8-hydroxyquinoline have been screened for their cytotoxic effects against a wide range of human cancer cell lines.
One study reported that 8-hydroxy-2-quinolinecarbaldehyde showed significant in vitro cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast), T-47D (breast), K562 (leukemia), and Hep3B (hepatocellular carcinoma), with MTS50 values ranging from 6.25 to 25 μg/mL. nih.gov The introduction of an 8-hydroxyl group to the quinoline structure was found to be crucial for its antitumor effect against K562 and T47D cell lines. nih.gov
Ferrocene-modified analogues of the tyrosine kinase inhibitor nilotinib (B1678881), which incorporate an 8-hydroxyquinoline moiety, have been synthesized and tested against leukemia cell lines, including K-562, showing moderate activity. mdpi.com Furthermore, other research has explored the anticancer activities of 1,3,4-oxadiazole-triazole derivatives containing a quinoline base against cell lines such as A-549 (lung), HeLa (cervical), and HepG2 (hepatocellular). nih.gov
A related compound, N-(2-hydroxyphenyl) acetamide (B32628), demonstrated significant growth inhibition of the MCF-7 breast cancer cell line with an IC50 of 1.65 mM after 48 hours of treatment. nih.gov It was also found to induce apoptosis and arrest the cell cycle at the G0/G1 phase. nih.gov Studies on 27-hydroxycholesterol (B1664032) have also shown cytotoxic effects on both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov
| Derivative | Cancer Cell Line(s) | Reported Activity (IC50/MTS50) |
|---|---|---|
| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, K562, Hep3B | 6.25–25 μg/mL nih.gov |
| N-(2-hydroxyphenyl) acetamide | MCF-7 (breast) | 1.65 mM nih.gov |
| Ferrocene-modified nilotinib analogues | K-562 (leukemia) | Moderate activity mdpi.com |
| 1,3,4-oxadiazole-triazole derivatives | A-549 (lung), HeLa (cervical), HepG2 (hepatocellular) | Screened for activity nih.gov |
| 27-hydroxycholesterol | MCF-7, MDA-MB-231 (breast) | Cytotoxic effects observed nih.gov |
Anti-proliferation Assays (e.g., MTT assay)
The anti-proliferative potential of this compound and its derivatives has been evaluated against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays, which measure cell viability. nih.govrndsystems.com The 8-hydroxyquinoline scaffold is a key feature in many compounds tested for anticancer activity. nih.govmdpi.com
Derivatives of 8-hydroxyquinoline have demonstrated notable cytotoxic effects. For instance, a series of synthesized glycoconjugate derivatives containing the 8-hydroxyquinoline moiety were tested against HeLa, HCT 116, and MCF-7 cancer cell lines. nih.gov One particular derivative showed significant activity with IC₅₀ values of 30.98 µM against HeLa, 22.7 µM against HCT 116, and 4.12 µM against MCF-7 cells. nih.gov Another study highlighted a compound bearing three quinolinone moieties, which exhibited IC₅₀ values of 21.02 µM and 27.73 µM against MCF-7 and HeLa cell lines, respectively, in an MTT assay. nih.gov
Furthermore, the introduction of a hydroxyl group at the 8th position of the quinoline ring has been shown to have a prominent positive antitumor effect against K562 and T47D cancer cell lines. nih.gov Specifically, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, including MDA231, T-47D, Hs578t, SaoS2, K562, and SKHep1, with MTS₅₀ values ranging from 12.5 to 25 µg/mL, and a more potent effect on Hep3B cells with an MTS₅₀ of 6.25 µg/mL. nih.gov The anticancer activity of these derivatives is sometimes linked to their interaction with specific cellular targets, such as the NQO1 protein. mdpi.com
Table 1: Anti-proliferative Activity of 8-Hydroxyquinoline Derivatives
| Derivative Type | Cell Line | Assay | IC₅₀/MTS₅₀ Value | Reference |
|---|---|---|---|---|
| Glycoconjugate Derivative | HeLa | MTT | 30.98 µM | nih.gov |
| Glycoconjugate Derivative | HCT 116 | MTT | 22.7 µM | nih.gov |
| Glycoconjugate Derivative | MCF-7 | MTT | 4.12 µM | nih.gov |
| Tris-quinolinone Compound | MCF-7 | MTT | 21.02 µM | nih.gov |
| Tris-quinolinone Compound | HeLa | MTT | 27.73 µM | nih.gov |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | MTS | 6.25 µg/mL | nih.gov |
| 8-hydroxy-2-quinolinecarbaldehyde | Various | MTS | 12.5–25 µg/mL | nih.gov |
In Vitro Anti-inflammatory Activity
The structural backbone of quinoline and acetamide derivatives has been investigated for anti-inflammatory properties. nih.gov While direct studies on the anti-inflammatory activity of this compound are limited in the provided context, related structures have been synthesized and evaluated. For example, novel quinazoline (B50416) derivatives, which share a heterocyclic core, have been synthesized and screened for their analgesic and anti-inflammatory activities. nih.gov Acetamide and its N-substituted derivatives have also been noted for a range of biological activities, including anti-inflammatory effects. nih.gov
In Vitro Antimalarial Activity
Derivatives of 8-aminoquinoline (B160924), a class of compounds closely related to this compound, have a long history as synthetic antimalarials. nih.gov Research has focused on modifying the 8-aminoquinoline scaffold to enhance activity and reduce toxicity. nih.gov A series of 5-aryl-8-aminoquinoline derivatives were synthesized and found to be more potent than the standard drug primaquine (B1584692) against the growth of Plasmodium falciparum in vitro. nih.gov These new agents demonstrated greater activity against a chloroquine-resistant clone compared to a sensitive one, with analogues featuring electron-donating groups showing improved activity. nih.gov The antimalarial action of 8-aminoquinolines may stem from their metabolic conversion to quinoneimine metabolites, which generate oxidative stress within erythrocytes. researchgate.net
Table 2: In Vitro Antimalarial Activity of 5-Aryl-8-Aminoquinoline Derivatives
| Compound Class | Target | Key Finding | Reference |
|---|---|---|---|
| 5-Aryl-8-aminoquinolines | Plasmodium falciparum | Equal to or more potent than primaquine. More active against chloroquine-resistant clones. | nih.gov |
| 5-Aryl-8-aminoquinolines | Plasmodium falciparum | Analogues with electron-donating groups showed better activity. | nih.gov |
Enzyme Inhibition Studies (In Vitro)
This compound and its derivatives have been identified as potent inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are key enzymes in cancer progression. nih.govnih.gov The 8-hydroxyquinoline moiety is recognized for its metal-binding affinity, which is crucial for inhibiting these zinc-dependent enzymes. nih.govescholarship.org
Synthetic derivatives of N-(8-hydroxyquinolin-5-yl)alkylamide have been screened for their inhibitory potential against MMP-2 and MMP-9. nih.gov The position of substituents on the quinoline ring was found to influence activity, with derivatives having substituents at the C-7 position showing IC₅₀ values in the range of 0.81–10 µM, while those with substituents at the C-5 position had IC₅₀ values from 5.7 to 10 µM. nih.gov In another study, newly designed 8-hydroxyquinoline derivatives exhibited potent inhibitory activities against MMP-2/9, with the most active compounds reaching submicromolar IC₅₀ values. nih.gov These potent derivatives also demonstrated anti-invasive and anti-angiogenesis activity in the A549 cell line. nih.gov
Table 3: MMP-2/9 Inhibition by 8-Hydroxyquinoline Derivatives
| Derivative Type | Target | IC₅₀ Range (µM) | Key Finding | Reference |
|---|---|---|---|---|
| N-(8-hydroxyquinolin-5-yl)alkylamides (C-7 substituted) | MMP-2/9 | 0.81–10 | C-7 substitution is favorable for activity. | nih.gov |
| N-(8-hydroxyquinolin-5-yl)alkylamides (C-5 substituted) | MMP-2/9 | 5.7–10 | - | nih.gov |
| Novel 8-hydroxyquinoline derivatives | MMP-2/9 | Submicromolar | Potent anti-proliferative and anti-invasive activity. | nih.gov |
The 8-hydroxyquinoline scaffold is also a critical structural fragment for the inhibition of cholinesterases, particularly Butyrylcholinesterase (BuChE). nih.gov Selective BuChE inhibition is considered a viable therapeutic strategy for neurodegenerative disorders like Alzheimer's disease. nih.gov A library of 31 BuChE and cathepsin B inhibitors, which included 8-hydroxyquinoline analogues, was screened for their activity. nih.gov Three of these 8-hydroxyquinoline analogues were found to inhibit both DNase I and BuChE, with IC₅₀ values for BuChE inhibition being below 50 nM. nih.gov This highlights the potential of this chemical class to yield potent and selective cholinesterase inhibitors.
Table 4: Cholinesterase Inhibition by 8-Hydroxyquinoline Analogues
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline Analogues | Butyrylcholinesterase (BuChE) | < 50 nM | nih.gov |
The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new drug candidates targeting novel pathways. nih.gov The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, making it an attractive target for new antitubercular drugs. nih.govrcsb.org
Derivatives of 8-hydroxyquinoline have been identified as in vitro inhibitors of Mycobacterium tuberculosis InhA. nih.gov Furthermore, a series of arylamides, which can be considered related to this compound, have been discovered as a novel class of potent direct InhA inhibitors. nih.gov Molecular docking studies of N-(quinolin-8-yl)acetamide derivatives have suggested that their antimycobacterial action may involve the inhibition of InhA. researchgate.net
In Vitro Antioxidant Activity (e.g., DPPH Radical Scavenging Assay)
The antioxidant potential of this compound and its derivatives has been a subject of scientific inquiry, primarily through in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay is a common and reliable method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor, which is a key mechanism of antioxidant action.
Research into the antioxidant properties of this class of compounds has revealed that the core 8-hydroxyquinoline structure is a promising scaffold for the development of antioxidant agents. The presence of the hydroxyl group at the 8-position is considered crucial for this activity.
A study focused on the synthesis and biological evaluation of new derivatives of 8-hydroxyquinoline investigated their antioxidant capacity using the DPPH assay. While the parent compound, this compound, was not the primary focus of this specific antioxidant screening, the study provided valuable insights into the structure-activity relationship of its derivatives. The research indicated that the synthesized derivatives exhibited low to moderate antioxidant activity.
In one particular study, a series of new 8-hydroxyquinoline derivatives were synthesized and their antioxidant activity was assessed. The results, as determined by the DPPH radical scavenging method, showed that these compounds possessed low antioxidant activity, with half-maximal inhibitory concentration (IC50) values ranging from 0.8 to 2.49 mg/mL. For comparison, the standard antioxidant used in the assay, L-ascorbic acid, displayed a significantly higher potency with an IC50 value of 0.1 mg/mL. jocpr.com This suggests that while the 8-hydroxyquinoline moiety confers some antioxidant potential, the specific substitutions on the derivatives play a significant role in modulating this activity.
The following table summarizes the DPPH radical scavenging activity for a selection of 8-hydroxyquinoline derivatives as reported in the literature. It is important to note that specific data for the parent compound, this compound, was not available in the reviewed studies.
| Compound/Derivative | DPPH Radical Scavenging Activity (IC50) | Reference |
| 8-Hydroxyquinoline Derivatives (unspecified) | 0.8 - 2.49 mg/mL | jocpr.com |
| L-Ascorbic Acid (Standard) | 0.1 mg/mL | jocpr.com |
It is evident from the available data that further research is warranted to fully elucidate the antioxidant profile of this compound itself and to explore how different functional group modifications to its structure could enhance its radical scavenging capabilities. The existing studies on its derivatives provide a foundational understanding and a basis for future investigations in this area.
Mechanistic Studies and Cellular/molecular Interactions
DNA Interaction Mechanisms
DNA Binding and Intercalation Studies
There is a lack of specific studies in the accessible scientific literature that investigate the DNA binding and intercalation properties of N-(8-hydroxyquinolin-5-yl)acetamide. Research on other 8-hydroxyquinoline (B1678124) derivatives suggests that these compounds can bind to DNA, with some demonstrating an intercalative binding mode. For instance, studies on certain sulfonamide-substituted 8-hydroxyquinoline derivatives indicate that their metal complexes can intercalate into the base pairs of DNA. This is often observed as changes in the spectral properties of the compound upon addition of DNA. However, without experimental data for this compound, it is not possible to confirm if it follows a similar mechanism.
Methodologies for DNA Interaction Analysis (e.g., Viscosity Measurements, Electronic Absorption Titration, Gel Electrophoresis)
While methodologies such as viscosity measurements, electronic absorption titration, and gel electrophoresis are standard techniques to study DNA-ligand interactions, no published studies were found that apply these methods to this compound. Electronic absorption titration is commonly used to determine the binding affinity and mode of interaction by observing changes in the absorption spectrum of the compound in the presence of increasing concentrations of DNA. Viscosity measurements can provide strong evidence for intercalation, as the lengthening of the DNA helix upon intercalation leads to an increase in viscosity. Gel electrophoresis can demonstrate binding by observing the change in the mobility of DNA in the presence of the compound. The application of these techniques would be essential to characterize the DNA interaction of this compound.
Cellular Pathway Modulation
Induction of Apoptosis
No specific studies demonstrating the induction of apoptosis by this compound have been identified in the reviewed literature. The broader class of 8-hydroxyquinolines has been shown to induce apoptosis in various cancer cell lines, often in the form of their metal complexes. The mechanism of apoptosis induction by these related compounds can involve the generation of reactive oxygen species (ROS), activation of caspase pathways, and modulation of pro- and anti-apoptotic proteins. To understand if this compound possesses similar capabilities, dedicated studies on its effects on cancer cell lines, including assays for apoptosis markers like Annexin V staining and caspase activation, would be necessary.
Cell Cycle Arrest
Similarly, there is no available data on the ability of this compound to cause cell cycle arrest. Many anticancer agents exert their effects by halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), thereby preventing cell proliferation. For other 8-hydroxyquinoline derivatives, cell cycle arrest has been reported as a mechanism of their antiproliferative activity. Determining the effect of this compound on the cell cycle would require experimental techniques such as flow cytometry analysis of treated cells.
Disruption of Metal Homeostasis as a Mechanism of Action
The 8-hydroxyquinoline scaffold is a well-known metal chelator. The disruption of metal homeostasis is a recognized mechanism of action for many biologically active 8HQ derivatives. These compounds can act as ionophores, transporting metal ions across cellular membranes and disrupting the tightly regulated intracellular concentrations of essential metals like copper and zinc. This can lead to various downstream effects, including enzyme inhibition and oxidative stress, which can contribute to their therapeutic effects. While it is plausible that this compound shares this property due to its 8-hydroxyquinoline core, specific studies on its metal chelation properties and its impact on cellular metal homeostasis are not available in the current body of scientific literature.
Role of Intracellular Bio-essential Metal Ion Chelation
The foundational mechanism of action for this compound and its parent scaffold, 8-hydroxyquinoline (8HQ), is their ability to chelate essential metal ions within the cellular environment. vulcanchem.comnih.gov The 8-hydroxyquinoline moiety is a bicyclic compound featuring a pyridine (B92270) ring fused to a phenol, with the hydroxyl group at the eighth position. nih.gov This specific arrangement of a basic nitrogen atom in the pyridine ring and the adjacent hydroxyl group creates a prime site for forming stable complexes with a variety of divalent and trivalent metal ions.
The lipophilic nature of the 8-hydroxyquinoline structure facilitates its passage across cellular membranes. vulcanchem.com Once inside the cell, it can sequester bio-essential metal ions such as copper(II), zinc(II), iron(II), and manganese(II). This chelation disrupts the delicate balance of intracellular metal homeostasis, which is crucial for numerous physiological processes. The formation of these metal complexes is a key determinant of the biological activity of 8-hydroxyquinoline derivatives. For instance, the anticancer activity of some 8HQ derivatives is linked to their ability to form complexes with metal ions that are essential for DNA synthesis and the function of enzymes like ribonucleotide reductase. nih.gov
Iron Transport and Dual Antimicrobial Mechanism of Action
A significant aspect of the biological activity of 8-hydroxyquinoline derivatives, including this compound, is their intricate relationship with iron metabolism, leading to a potent antimicrobial effect. The antimicrobial properties of 8-hydroxyquinoline are attributed to its ability to disrupt metal homeostasis in bacterial cells by chelating ions like Mn2+, Zn2+, and Cu2+.
When complexed with iron, specifically as an Fe(8-hydroxyquinoline)3 complex, the compound exhibits a dual antimicrobial mechanism. This complex can efficiently transport iron(III) across the bacterial cell membrane. Once inside the bacterial cell, the complex can release the iron, thereby increasing the intracellular iron concentration. This delivery of iron, combined with the inherent metal-chelating activity of the 8-hydroxyquinoline ligand, creates a two-pronged attack. The bactericidal activity of excess iron, potentially through the generation of reactive oxygen species via the Fenton reaction, is coupled with the disruption of homeostasis of other essential metal ions by the chelating agent.
This dual mechanism not only enhances the antimicrobial potency compared to the free 8-hydroxyquinoline ligand but may also delay the development of bacterial resistance. The ability of the iron complex to overcome resistance to the chelating agent alone highlights the significance of this transport and delivery system.
Inhibition of Specific Enzymes Involved in Cellular Metabolism
The biological effects of this compound and its derivatives extend to the inhibition of specific enzymes that play critical roles in cellular metabolism. The metal-chelating ability of the 8-hydroxyquinoline core is often central to this enzyme inhibition.
Derivatives of this compound have been investigated as potential inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov Research has shown that the substitution pattern on the quinoline (B57606) ring influences the inhibitory potency. For instance, compounds with substituents at the C-7 position of the quinoline moiety have demonstrated different IC50 values compared to those with substituents at the C-5 position. nih.gov
Furthermore, N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives have been identified as inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), also known as aggrecanase-2. Certain compounds in this series have shown sub-micromolar potency against ADAMTS-5 and good selectivity over other related metalloproteases like ADAMTS-4, MMP-13, and MMP-12.
Quinoline-based compounds have also been explored as inhibitors of other enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism. The inhibitory mechanism for these enzymes often involves the chelation of the metal cofactor essential for their catalytic activity.
Table 1: Enzyme Inhibition by this compound Derivatives
| Derivative Class | Target Enzyme(s) | Observed Potency (IC50) | Reference(s) |
| N-(8-hydroxyquinolin-5-yl)alkylamide derivatives | MMP-2/9 | 0.81–10 µM (for C-7 substituted) | nih.gov |
| N-(8-hydroxyquinolin-5-yl)alkylamide derivatives | MMP-2/9 | 5.7–10 µM (for C-5 substituted) | nih.gov |
| N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives | ADAMTS-5 | Sub-micromolar | |
| Quinoline-benzothiazole hybrids | α-glucosidase | 38.2 ± 0.3 to 79.9 ± 1.2 µM |
Receptor Binding Affinity and Ligand-Target Interactions
The interaction of this compound derivatives with specific protein receptors is another facet of their molecular mechanism of action. Molecular docking studies have been employed to predict the binding modes and affinities of these compounds to various biological targets.
For instance, molecular docking studies of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide and its metal complexes have been conducted on bacterial proteins and DNA. The results indicated a high potential for binding to the active sites of these proteins, suggesting an inhibitory effect. The interaction with DNA was predicted to occur through an intercalation mode.
While direct studies on the receptor binding of this compound are limited, research on structurally related N-(arylpiperazinoalkyl)acetamide derivatives has shown binding affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. These findings suggest that the acetamide (B32628) side chain, in combination with a heterocyclic core, can be a determinant for receptor interaction. However, the specific receptor binding profile of this compound itself requires further investigation.
Table 2: Predicted Binding Interactions from Molecular Docking Studies
| Compound/Complex | Target(s) | Predicted Binding Mode/Interaction | Reference(s) |
| N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide and its metal complexes | Bacterial Proteins (PDB IDs: 5h67, 3ty7, 3t88, 5i39) | High binding potential in receptor active sites | |
| N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide and its metal complexes | DNA (PDB ID: 1BNA) | Intercalation |
Modulation of Gene and Protein Expression Profiles
Information regarding the specific modulation of gene and protein expression profiles by this compound is not available in the reviewed scientific literature.
Structure Activity Relationship Sar Studies of N 8 Hydroxyquinolin 5 Yl Acetamide Derivatives
Influence of Substituents on the Quinoline (B57606) Moiety
Effects of C-5 and C-7 Substitutions on Biological Activity
Substitutions at the C-5 and C-7 positions of the 8-hydroxyquinoline (B1678124) scaffold have been shown to significantly impact the biological activity of these compounds. For instance, in the context of matrix metalloproteinase (MMP) inhibition, derivatives with substituents at the C-7 position on the quinoline moiety exhibited lower IC50 values (ranging from 0.81–10 mM) compared to those with substituents at the C-5 position (IC50 values from 5.7 to 10 mM), indicating greater potency for C-7 substituted compounds. mdpi.com
Furthermore, the introduction of specific groups at these positions can enhance particular biological activities. For example, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) is a known therapeutic agent. nih.gov The presence of halogens at C-5 and C-7, such as in 5,7-dichloro and 5,7-dibromo-8-hydroxyquinoline derivatives, has been associated with notable antibacterial and anticancer activities. nih.govmdpi.com Specifically, 5,7-diCl substituted derivatives have shown significant activity against S. aureus. nih.gov
Conversely, the addition of a sulfonic acid group at the C-5 position has been found to decrease cytotoxicity, likely due to reduced cell permeability. nih.gov This highlights the delicate balance between a substituent's chemical nature and its effect on the molecule's ability to reach its biological target.
Table 1: Effect of C-5 and C-7 Substitutions on Biological Activity
| Compound/Derivative | Substitution Pattern | Observed Biological Effect | Reference |
| N/A | Substituents at C-7 | More potent MMP-2/9 inhibitors (IC50: 0.81–10 mM) | mdpi.com |
| N/A | Substituents at C-5 | Less potent MMP-2/9 inhibitors (IC50: 5.7–10 mM) | mdpi.com |
| Clioquinol | 5-chloro-7-iodo | Therapeutic agent | nih.gov |
| N/A | 5,7-dichloro | Antibacterial and anticancer activity | nih.govmdpi.com |
| N/A | 5,7-dibromo | Anticancer activity | nih.gov |
| N/A | 5-sulfonic acid | Decreased cytotoxicity | nih.gov |
Role of Electron-Withdrawing and Electron-Donating Groups
The electronic nature of substituents on the quinoline ring is a critical determinant of biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can profoundly alter the molecule's properties, including its ability to chelate metal ions and interact with biological targets. nih.govstudypug.com
Generally, the presence of strong electron-withdrawing groups, such as halogens (Cl, I) and nitro groups (NO2), at the C-5 and C-7 positions is associated with enhanced biological activity, including anticancer and antiviral effects. nih.govnih.gov For example, the introduction of a chloro-substituent at C-5 decreases the pKa values of both the hydroxyl group and the quinolinium nitrogen, which can influence metal binding and, consequently, biological efficacy. nih.govacs.org Studies have shown that the antiviral activity of some 8-hydroxyquinoline derivatives increases with the electron-withdrawing properties of the substituents. nih.gov
Conversely, the effect of electron-donating groups is more nuanced. While alkyl groups are considered weakly electron-donating, their impact on activity can be complex and context-dependent. studypug.com In some cases, electron-donating substituents on the quinoline skeleton are predicted to cause a red-shift in the emission of their metal complexes. rroij.com
Table 2: Influence of Electron-Withdrawing and Electron-Donating Groups
| Group Type | Example Substituents | General Effect on Quinoline Moiety | Impact on Biological Activity | Reference |
| Electron-Withdrawing | Cl, NO2, CN | Decrease electron density, lower pKa of hydroxyl and quinolinium nitrogen | Often enhances anticancer and antiviral activity | nih.govnih.gov |
| Electron-Donating | Alkyl groups, -OH, -NH2 | Increase electron density | Can modulate activity, effects are context-dependent | studypug.com |
Impact of Acetamide (B32628) Side Chain Modifications
Research has shown that the length of an alkyl chain spacer can affect activity. For instance, in a series of umbelliferone (B1683723) derivatives, those with a four-carbon atom spacer exhibited better antifungal activity than those with a two-carbon spacer, suggesting that molecular flexibility plays a role. nih.gov In the context of N-(8-hydroxyquinolin-5-yl)alkylamide derivatives as MMP inhibitors, modifications to the alkylamide side chain are a key area of investigation. mdpi.com
Furthermore, the introduction of different functional groups to the acetamide moiety can lead to a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. nih.govmdpi.com For example, the synthesis of various N-(quinolin-8-yl)acetamide derivatives has yielded compounds with antimycobacterial activity. researchgate.net The nature of the substituent on the acetamide can influence the compound's ability to form stable complexes and interact with biological targets. mdpi.comresearchgate.net
Importance of the 8-Hydroxyl Group and its Role in Chelation for Biological Efficacy
The 8-hydroxyl group is a cornerstone of the biological activity of N-(8-hydroxyquinolin-5-yl)acetamide and its derivatives. Its periposition to the quinoline nitrogen atom creates a bidentate chelation site, enabling the molecule to form stable complexes with a variety of metal ions, including iron, copper, and zinc. mdpi.comnih.govchemicalbook.com This metal-chelating ability is fundamental to many of their observed biological effects. tandfonline.comnih.gov
The chelation of metal ions can disrupt essential biological processes in pathogenic organisms and cancer cells. chemicalbook.com For example, the formation of a lipophilic metal-8-hydroxyquinoline complex can facilitate the transport of the metal ion into cells, where it can induce oxidative stress and DNA damage. tandfonline.com The position of the hydroxyl group is critical; derivatives with a hydroxyl group at the C-8 position are generally more active than those with a hydroxyl at other positions, such as C-4. nih.gov The ability to chelate is a necessary, though not always sufficient, condition for the biological activity of many 8-hydroxyquinoline derivatives. acs.org
Correlation between Experimentally Determined pKa Values and Biological Activity
The acidity of the 8-hydroxyl group and the basicity of the quinoline nitrogen, quantified by their respective pKa values, are crucial parameters that correlate with the biological activity of this compound derivatives. These values influence the compound's state of protonation at physiological pH, which in turn affects its ability to chelate metal ions and interact with biological targets. nih.govresearchgate.netscielo.br
Studies have demonstrated a strong relationship between the pKa values of the donor atoms (the hydroxyl oxygen and the quinoline nitrogen) and the biological efficacy of 8-hydroxyquinoline derivatives. nih.gov For example, the introduction of an electron-withdrawing chloro-substituent at the C-5 position lowers the pKa of both the hydroxyl group and the quinolinium nitrogen. nih.govacs.org This shift in pKa can lead to altered metal binding properties and, consequently, a change in anticancer activity. nih.gov The determination of pKa values is therefore a valuable tool for predicting and understanding the structure-activity relationships of these compounds. researchgate.netscielo.br
Table 3: pKa Values of 8-Hydroxyquinoline and a Derivative
| Compound | pKa (NquinH+) | pKa (OH) | Reference |
| 8-Hydroxyquinoline | 4.99 | 9.51 | nih.govacs.org |
| 5-Chloro-8-hydroxyquinoline (B194070) | 3.8 | 7.6 | nih.govacs.org |
Stereoelectronic Effects and Conformational Preferences in Activity Modulation
Beyond simple substituent effects, the three-dimensional arrangement of atoms (stereochemistry) and the distribution of electrons (electronics) within this compound derivatives play a significant role in modulating their biological activity. These stereoelectronic effects influence the molecule's conformational preferences, which in turn dictate how it interacts with its biological target.
The flexibility of side chains, such as the acetamide group, can be crucial for optimal binding. nih.gov For example, the length of an alkyl spacer in related compounds has been shown to influence antifungal activity by affecting molecular flexibility. nih.gov Furthermore, the introduction of bulky groups can cause steric hindrance, potentially affecting the molecule's ability to chelate metal ions or fit into an enzyme's active site. nih.gov
Computational studies, such as molecular docking, are often employed to understand the binding patterns and conformational preferences of these derivatives within the active sites of their target proteins. mdpi.commdpi.comresearchgate.net These studies can reveal how specific stereoelectronic features contribute to or detract from biological activity, providing valuable insights for the rational design of more potent and selective compounds. mdpi.commdpi.com The substitution of a phenyl ring with a ferrocenyl group, for instance, can alter binding interactions within a kinase domain while maintaining key stabilizing contacts, showcasing the profound impact of stereoelectronic modifications. mdpi.com
Enhanced Biological Potency through Ligand-Metal Complexation
The biological activity of this compound and its derivatives can be significantly enhanced through the formation of metal complexes. This enhancement is attributed to the principles of chelation theory, where the chelation of a metal ion by the organic ligand reduces the polarity of the metal ion. This reduction in polarity increases the lipophilicity of the resulting complex, facilitating its diffusion across the lipid membranes of microorganisms and cancer cells. Once inside the cell, the complex can exert its biological effects more efficiently.
Research has shown that the complexation of this compound derivatives with various transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II), leads to a marked increase in their antimicrobial and anticancer activities compared to the free ligand. asianpubs.orgresearchgate.net The mode of action is often linked to the ability of these complexes to bind with DNA, potentially through intercalation, leading to the inhibition of DNA replication and, consequently, cell death. asianpubs.orgresearchgate.net
A study on the transition metal complexes of a derivative, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA), demonstrated this principle effectively. asianpubs.orgresearchgate.net The in vitro antibacterial studies revealed that the metal complexes exhibited significantly greater activity than the parent ligand. The order of this enhanced biological activity was found to be Cu(II) > Fe(II) > Zn(II) > Ni(II) > Co(II) > Mn(II) > 8HQSPA. asianpubs.orgresearchgate.net This suggests that the nature of the metal ion plays a crucial role in the extent of biological activity enhancement. The study also indicated that these complexes interact with DNA via an intercalation mode of binding. asianpubs.orgresearchgate.net
The geometry of the metal complex also influences its biological potency. For instance, studies on 8-hydroxyquinoline complexes have proposed square-planar and octahedral geometries. scirp.orgresearchgate.netscirp.org The formation of these specific geometries, involving the nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety as a bidentate ligand, is crucial for their biological function. scirp.orgresearchgate.netscirp.org The stability of these complexes, governed by the nature of the metal ion and the ligand, is another key factor determining their biological efficacy. scirp.org
Furthermore, the introduction of different substituents on the 8-hydroxyquinoline ring can modulate the metal-binding properties and, consequently, the biological activity of the resulting complexes. For example, the presence of electron-withdrawing or electron-donating groups can influence the pKa values of the donor atoms, thereby affecting the stability and redox properties of the metal complexes. nih.gov These subtle modifications in the ligand structure can lead to significant changes in the selective toxicity of the compounds, particularly in targeting multidrug-resistant cancer cells. nih.govnih.gov
The following tables summarize the findings from studies on metal complexes of this compound derivatives and related 8-hydroxyquinoline compounds, highlighting the enhanced biological activity upon complexation.
Table 1: Antibacterial Activity of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide (8HQSPA) and its Metal Complexes
| Compound | Minimum Inhibitory Concentration (MIC) Order of Activity |
| 8HQSPA Ligand | Least Active |
| Mn(II) Complex | More active than ligand |
| Co(II) Complex | More active than Mn(II) complex |
| Ni(II) Complex | More active than Co(II) complex |
| Zn(II) Complex | More active than Ni(II) complex |
| Fe(II) Complex | More active than Zn(II) complex |
| Cu(II) Complex | Most Active |
Data sourced from research on transition metal complexes of 8HQSPA, indicating that all metal complexes showed increased biological activity compared to the free ligand. asianpubs.orgresearchgate.net
Table 2: Antimicrobial Activity of 8-Hydroxyquinoline (8-HQ) and its Metal Complexes against various microorganisms
| Microorganism | Inhibition Zone (mm) - 8-HQ | Inhibition Zone (mm) - Cu(II)-8HQ | Inhibition Zone (mm) - Co(II)-8HQ | Inhibition Zone (mm) - Ni(II)-8HQ |
| Staphylococcus aureus | 34 | 15 | 16 | 17 |
| Bacillus subtilis | 40 | 20 | 21 | 21 |
| Escherichia coli | 40 | 20 | 20 | 23 |
| Pseudomonas aeruginosa | 50 | 19 | 23 | 26 |
| Salmonella enterica | 45 | 20 | 22 | 28 |
| Proteus mirabilis | 48 | 21 | 20 | 24 |
| Candida albicans | 50 | 20 | 25 | 21 |
This table presents the zones of inhibition for 8-HQ and its metal complexes, demonstrating the significant antimicrobial activity of the parent compound and the varying effects of its metal complexes. researchgate.netscirp.org
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems, making it an invaluable tool in computational chemistry and materials science.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is fundamental to understanding its reactivity and stability. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This increased reactivity can correlate with enhanced biological activity. For the parent quinoline (B57606) molecule, DFT calculations have determined a HOMO-LUMO energy gap of approximately 4.83 eV. scirp.org While specific DFT calculations for N-(8-hydroxyquinolin-5-yl)acetamide are not widely published, studies on similar 8-hydroxyquinoline (B1678124) derivatives show that substitutions on the quinoline ring can modulate this energy gap. For instance, the introduction of different functional groups can either increase or decrease the gap, thereby tuning the molecule's reactivity. Theoretical calculations for 8-hydroxyquinoline itself show an energy gap of about 4.52 eV. researchgate.net This suggests that this compound likely possesses a comparable and relatively small energy gap, indicating a high potential for chemical reactivity and biological interactions.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline | -6.646 scirp.org | -1.816 scirp.org | 4.83 scirp.org |
| 8-Hydroxyquinoline | Not specified | Not specified | 4.52 researchgate.net |
Molecular Geometry Optimization and Vibrational Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For 8-hydroxyquinoline and its derivatives, the quinoline ring is largely planar. researchgate.net For instance, in a related compound, 5-azidomethyl-8-hydroxyquinoline, DFT calculations using the B3LYP/6-311G(d,p) basis set have shown good agreement between calculated and experimental geometric parameters. scispace.com For this compound, it is expected that the quinoline and acetamide (B32628) groups will have specific spatial orientations relative to each other.
Vibrational analysis, also performed using DFT, calculates the frequencies of the fundamental modes of vibration of a molecule. researchgate.net These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. nih.govresearchgate.net For 8-hydroxyquinoline derivatives, characteristic vibrational frequencies include O-H stretching, C=O stretching from the acetamide group, C-N stretching, and various aromatic C-H and C=C stretching and bending modes. researchgate.net For example, in 8-hydroxyquinoline, the O-H stretching vibration is typically observed around 3688 cm⁻¹. researchgate.net The C=O stretching of the acetamide group in related molecules is a strong band, and its position can be influenced by hydrogen bonding.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| O-H Stretch | ~3700-3550 researchgate.net | Hydroxyl |
| N-H Stretch | ~3400-3200 | Amide |
| C=O Stretch | ~1700-1650 | Amide I |
| C-N Stretch / N-H Bend | ~1650-1550 | Amide II |
| Aromatic C=C Stretch | ~1600-1450 | Quinoline Ring |
| C-O Stretch | ~1260-1000 | Phenolic |
Prediction of Quantum Chemical Indices and Active Sites
From the HOMO and LUMO energies, several quantum chemical indices can be derived to describe the global reactivity of a molecule. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).
Electronegativity (χ) : Measures the power of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap. A hard molecule has a large energy gap, while a soft molecule has a small one. nih.gov
Chemical Softness (S) : The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.
These indices are crucial for predicting the reactive behavior of this compound in various chemical environments. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify the electrophilic and nucleophilic sites within the molecule. For 8-hydroxyquinoline derivatives, the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group are typically nucleophilic centers, prone to electrophilic attack or coordination with metal ions. The hydrogen of the hydroxyl group and parts of the aromatic ring are often electrophilic centers.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). This method is instrumental in drug discovery for predicting ligand-target interactions and binding affinities.
Ligand-Protein Interaction Modeling (e.g., Bacterial Proteins)
This compound and its derivatives have been investigated for their antibacterial potential. Molecular docking studies have been used to model the interaction of these compounds with essential bacterial enzymes. A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication. nih.gov
Computational docking studies have shown that this compound can bind effectively to the active site of bacterial DNA gyrase. One study reported a binding energy of -8.9 kcal/mol when docked with bacterial DNA gyrase (PDB: 5H67). vulcanchem.com This strong binding affinity suggests that the compound could be an effective inhibitor of this enzyme. The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's binding pocket. For instance, the hydroxyl group and the carbonyl oxygen of the acetamide group are potential hydrogen bond donors and acceptors, respectively, which can form stabilizing interactions with the protein. Quinolone compounds are known to inhibit DNA gyrase, and the docking of this compound supports a similar mechanism of action. nih.gov Docking studies of other quinoline derivatives against the DNA gyrase of Staphylococcus aureus have further validated this enzyme as a viable target. nih.govresearchgate.net
| Compound | Bacterial Protein Target | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|---|
| This compound | Bacterial DNA Gyrase | 5H67 vulcanchem.com | -8.9 vulcanchem.com |
DNA-Compound Interaction Modeling
In addition to targeting bacterial proteins, many antimicrobial compounds can interact directly with DNA, disrupting its structure and function. The planar aromatic structure of the quinoline ring in this compound makes it a candidate for DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix.
Modeling studies suggest that this compound favors interactions with the minor groove of DNA. vulcanchem.com The mechanism of action is proposed to involve the disruption of microbial DNA through both intercalation and the inhibition of topoisomerase IV, another essential bacterial enzyme involved in DNA replication. vulcanchem.com Experimental evidence from viscosity measurements and absorption titration supports the intercalative binding mode. An increase in the viscosity of a DNA solution upon the addition of a compound is a classic sign of intercalation. vulcanchem.com Similarly, hypochromicity (a decrease in absorbance) observed in UV-Vis absorption titration is also indicative of this type of interaction. vulcanchem.com A binding constant (K) of 1.2 x 10⁴ M⁻¹ has been reported from such studies, quantifying the strength of the interaction between this compound and DNA. vulcanchem.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed insights into the stability, conformation, and intermolecular interactions of a compound with its environment, such as a biological receptor or a material surface. researchgate.net
In the context of 8-hydroxyquinoline derivatives, MD simulations have been instrumental in understanding their potential as inhibitors for various enzymes. nih.gov For a compound like this compound, an MD simulation would typically be run for a significant duration, such as 100 nanoseconds, to observe its dynamic behavior when interacting with a target protein or a metal surface. researchgate.netmdpi.com These simulations can confirm the stability of the compound within a specific binding site and elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern its binding affinity. mdpi.com For corrosion inhibition applications, MD simulations model the interaction between the inhibitor molecule and the metal surface (e.g., steel), providing a molecular-level view of the formation of a protective film. acs.orgresearchgate.net
In Silico ADMET Profiling for Biological Potential Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial step in early-stage drug discovery that uses computational models to predict the pharmacokinetic and toxicological properties of a candidate molecule. mdpi.comnih.gov This predictive analysis helps in identifying compounds with potentially unfavorable characteristics, thus reducing the time and cost associated with preclinical studies. sci-hub.senih.gov For this compound, various ADMET parameters can be predicted using web-based tools and specialized software that rely on quantitative structure-activity relationship (QSAR) models. sci-hub.senih.gov
Key predicted properties include:
Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are assessed.
Drug-likeness: The molecule is evaluated against established rules such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. mdpi.comresearchgate.net
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital, as inhibition of these enzymes can lead to adverse drug-drug interactions. sci-hub.seresearchgate.net
Toxicity: Potential carcinogenicity and other toxic effects are screened.
A representative in silico ADMET profile for a compound in the class of this compound is summarized below.
Table 1: Representative In Silico ADMET Profile
| Property | Predicted Value/Outcome | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. researchgate.net |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts ability to cross into the central nervous system. mdpi.com |
| Lipinski's Rule of Five Violations | 0 | Suggests good oral bioavailability. researchgate.net |
| CYP2D6 Inhibitor | No | Lower risk of specific drug-drug interactions. researchgate.net |
| CYP3A4 Inhibitor | Yes | Potential for interaction with drugs metabolized by this enzyme. researchgate.net |
| Synthetic Accessibility | ~2.5 | Indicates that the molecule is relatively easy to synthesize. researchgate.net |
Monte Carlo Simulations for Interfacial Adsorption Behavior
Monte Carlo (MC) simulations are computational algorithms that rely on repeated random sampling to obtain numerical results. In the field of corrosion science, MC simulations are used to investigate the adsorption behavior of inhibitor molecules on a metal surface in a simulated corrosive environment. nih.gov This method helps determine the most stable and low-energy adsorption configuration of the inhibitor. nih.gov
For this compound, MC simulations would be performed to model its interaction with a metal surface, typically an iron (Fe) crystal plane like Fe (110), in the presence of water molecules to simulate an aqueous solution. nih.gov The simulation calculates various energy parameters to quantify the strength and nature of the adsorption. A high negative value for the adsorption energy indicates a strong and spontaneous interaction between the inhibitor and the metal surface, signifying the formation of a stable protective layer. researchgate.net
Table 2: Example Energy Parameters from Monte Carlo Simulation for an 8-Hydroxyquinoline Derivative on a Metal Surface
| Energy Parameter | Illustrative Value (kcal/mol) | Description |
|---|---|---|
| Total Energy | -1950 | The overall energy of the system including the inhibitor, surface, and solvent. |
| Adsorption Energy | -150 | The energy released when the inhibitor adsorbs onto the surface; a large negative value indicates strong adsorption. researchgate.net |
| Rigid Adsorption Energy | -140 | Adsorption energy calculated without allowing the inhibitor molecule to change its conformation. |
| Deformation Energy | -10 | The energy associated with the change in the inhibitor's conformation upon adsorption. |
Note: Values are illustrative and based on findings for related 8-hydroxyquinoline derivatives. nih.govresearchgate.net
These simulations demonstrate that 8-hydroxyquinoline derivatives effectively adsorb onto the metal surface, displacing water molecules and forming a barrier against corrosive species. nih.gov
Corrosion Inhibition Modeling and Adsorption Isotherms
The effectiveness of a corrosion inhibitor is often quantified by modeling its adsorption behavior on the metal surface using adsorption isotherms. These models describe the relationship between the concentration of the inhibitor in the solution and the extent of its coverage on the metal surface at a constant temperature.
For many organic inhibitors, including derivatives of 8-hydroxyquinoline, the adsorption process fits the Langmuir adsorption isotherm . acs.orgnih.govresearchgate.net This model assumes that a monolayer of the inhibitor is formed on the metal surface and that there are a fixed number of adsorption sites, with each site holding one inhibitor molecule. nih.gov
From the Langmuir isotherm, thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) can be calculated. The value of ΔG°ads provides insight into the mechanism of adsorption:
Values around -20 kJ/mol or less positive are indicative of physisorption , which involves electrostatic interactions (e.g., van der Waals forces) between the inhibitor and the charged metal surface.
Values around -40 kJ/mol or more negative suggest chemisorption , which involves the formation of coordinate or covalent bonds through charge sharing or transfer from the inhibitor molecule to the metal surface. researchgate.net
Studies on related 8-hydroxyquinoline compounds have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgnih.govresearchgate.net The inhibition is achieved through a chemisorption mechanism, as indicated by the calculated thermodynamic data. researchgate.netresearchgate.net
Table 3: Representative Thermodynamic Parameters for Adsorption
| Parameter | Typical Value | Indication |
|---|---|---|
| Adsorption Isotherm Model | Langmuir | Monolayer adsorption on the metal surface. nih.govresearchgate.net |
| Standard Free Energy of Adsorption (ΔG°ads) | -35 to -42 kJ/mol | Suggests a spontaneous process involving both physisorption and strong chemisorption. researchgate.net |
| Inhibition Type | Mixed-Type | Reduces both anodic and cathodic reaction rates. acs.org |
Future Research Directions and Emerging Applications
Design and Synthesis of Novel N-(8-hydroxyquinolin-5-yl)acetamide Hybrid Structures with Tailored Bioactivity
The core structure of this compound, featuring the 8-hydroxyquinoline (B1678124) moiety, serves as a versatile scaffold for the design and synthesis of new hybrid molecules with customized biological activities. The 8-hydroxyquinoline nucleus is known for its wide range of pharmacological properties, including antimicrobial, anticancer, and antifungal effects. mdpi.comnih.gov The strategy of creating hybrid compounds by linking this scaffold with other bioactive molecules is a promising avenue for developing new therapeutic agents.
For instance, researchers have successfully synthesized hybrids of 8-hydroxyquinoline with ciprofloxacin (B1669076), a well-known antibiotic. mdpi.com One such hybrid was prepared through a Mannich reaction involving 5-chloro-8-hydroxyquinoline (B194070), ciprofloxacin, and paraformaldehyde. mdpi.com Another approach involved coupling 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin using a peptide coupling agent. mdpi.com These studies provide a blueprint for creating novel this compound hybrids. By incorporating different bioactive moieties, it is possible to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially leading to enhanced efficacy and reduced side effects.
Future research will likely focus on creating hybrids of this compound with a variety of other pharmacologically active groups. The goal is to develop compounds with synergistic or multi-target activities. For example, new derivatives of N-(8-hydroxyquinolin-5-yl)alkylamide have been screened as potential inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer progression. nih.govresearchgate.net The biological activity of these derivatives was found to be influenced by the position of substituents on the quinoline (B57606) ring. nih.govresearchgate.net
Table 1: Examples of 8-Hydroxyquinoline Hybrid Structures and their Bioactivity
| 8-Hydroxyquinoline Derivative | Hybrid Partner | Synthetic Method | Observed Bioactivity |
| 5-chloro-8-hydroxyquinoline | Ciprofloxacin | Mannich Reaction | Antibacterial |
| 8-hydroxyquinoline-2-carboxylic acid | Ciprofloxacin | Peptide Coupling | Antibacterial |
| N-(8-hydroxyquinolin-5-yl)alkylamides | (various alkylamides) | Multistep synthesis | MMP-2/9 Inhibition |
Further Elucidation of Molecular Mechanisms in Complex Biological Systems
Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. The 8-hydroxyquinoline scaffold is a known metal chelator, and its biological activities are often linked to its ability to interact with metal ions that are essential for various biological processes. nih.gov
A study on a related compound, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, and its metal complexes with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II) has provided insights into its potential mechanisms of action. asianpubs.org In silico molecular docking studies predicted that these complexes could bind to bacterial proteins and DNA, suggesting a mode of action that involves the inhibition of essential bacterial enzymes and interference with DNA replication. asianpubs.org The antibacterial studies showed that the metal complexes had enhanced biological activity compared to the free ligand, with the copper complex being the most potent. asianpubs.org
Further research is needed to specifically investigate the molecular targets of this compound. This will involve a combination of in vitro and in silico approaches, including enzyme inhibition assays, gene expression profiling, and computational modeling to identify key protein interactions. Elucidating these mechanisms will not only support its therapeutic potential but also enable the rational design of more potent and selective derivatives.
Potential in Functional Materials Science
The unique photophysical properties of the 8-hydroxyquinoline core suggest that this compound could have significant applications in materials science, particularly in the development of advanced functional materials.
Organic Light-Emitting Diodes (OLEDs)
8-Hydroxyquinoline and its derivatives are well-established materials in the field of organic light-emitting diodes (OLEDs), where they are used as electron carriers and emitting materials. mdpi.comresearchgate.net The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq3), which is a key component in many green OLED devices. researchgate.net The performance of OLEDs is highly dependent on the properties of the organic materials used, including their thermal stability, charge transport capabilities, and photoluminescence efficiency.
While there is no direct evidence of this compound being used in OLEDs yet, its structural similarity to other 8-hydroxyquinoline derivatives suggests its potential in this area. nih.govnih.gov Future research could explore the synthesis of metal complexes of this compound and evaluate their electroluminescent properties. The acetamide (B32628) group could influence the electronic properties and intermolecular interactions of the resulting complexes, potentially leading to improved device performance, such as enhanced brightness and efficiency. researchgate.net
Fluorescent Chemosensors for Metal Ions
The ability of the 8-hydroxyquinoline moiety to form stable and fluorescent complexes with various metal ions makes it an excellent platform for the development of fluorescent chemosensors. mdpi.comnih.gov These sensors can detect the presence of specific metal ions through a change in their fluorescence, offering high sensitivity and selectivity. mdpi.comchemisgroup.us
Derivatives of 8-amidoquinoline have shown great potential as fluorescent probes for the detection of zinc ions (Zn²⁺), which play a crucial role in many biological systems. semanticscholar.org For example, a chemosensor based on 2-(diethylamino)-N-(quinolin-8-yl)acetamide has been developed for the relay recognition of Zn²⁺ and phosphate (B84403) ions. semanticscholar.org The interaction with Zn²⁺ leads to a visible color change and fluorescence enhancement. semanticscholar.org
Given these precedents, this compound is a promising candidate for the development of new fluorescent chemosensors. Future work in this area would involve synthesizing the compound and systematically studying its fluorescence response to a wide range of metal ions. The goal would be to develop a sensor that is highly selective for a particular metal ion, with a detectable and quantifiable change in its fluorescence signal. The detection limits and response times would be key parameters to optimize.
Table 2: Metal Ions Detected by 8-Hydroxyquinoline-Based Fluorescent Chemosensors
| Chemosensor Type | Target Metal Ion | Detection Principle |
| 2-(diethylamino)-N-(quinolin-8-yl) acetamide | Zn²⁺ | Fluorescence enhancement |
| 2,5-diphenylfuran and 8-hydroxyquinoline based | Fe³⁺ | Fluorescence quenching |
| Triazole-imidazole-based sensor | Ag⁺ | Fluorescence emission |
| Pyridine-2,6-dicarboxamide-based | Pb²⁺ | Fluorescence enhancement |
Development of Advanced Corrosion Inhibition Materials
Corrosion is a major issue in many industries, and the development of effective corrosion inhibitors is of great importance. Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often excellent corrosion inhibitors because they can adsorb onto the metal surface and form a protective layer. rsc.orgnih.gov
8-Hydroxyquinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. rsc.orgnih.govnih.gov For example, newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives have shown high inhibition efficiencies for carbon steel in hydrochloric acid, with the efficiency depending on the structure of the substituent. rsc.orgnih.gov These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. rsc.orgnih.gov
Although specific studies on the corrosion inhibition properties of this compound are lacking, its molecular structure suggests it would be an effective corrosion inhibitor. The presence of the 8-hydroxyquinoline core with its nitrogen and oxygen atoms, as well as the acetamide group, provides multiple sites for adsorption onto a metal surface. Future research should focus on evaluating the corrosion inhibition efficiency of this compound on different metals, such as steel, in various corrosive environments. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy would be employed to determine its inhibition efficiency and mechanism.
Table 3: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | Carbon Steel | 1 M HCl | 94 |
| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | Carbon Steel | 1 M HCl | 89 |
| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | Carbon Steel | 1 M HCl | 81 |
Methodological Advances in Spectroscopic Characterization and Computational Modeling
A thorough understanding of the structure and properties of this compound is fundamental to all the potential applications described above. This requires the use of advanced spectroscopic techniques and computational modeling.
The synthesis of this compound typically involves the acetylation of 5-amino-8-hydroxyquinoline. vulcanchem.com Spectroscopic methods are essential for confirming the structure of the synthesized compound.
Table 4: Spectroscopic Data for this compound
| Technique | Key Observations |
| Mass Spectrometry (ESI-MS) | m/z 215.2 [M+H]⁺, consistent with the molecular formula C₁₁H₁₀N₂O₂. vulcanchem.com |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.03 (s, 1H, OH), 8.95 (d, J = 8.4 Hz, 1H, H-6), 7.98 (s, 1H, H-2), 7.59 (d, J = 8.4 Hz, 1H, H-7), 7.40 (d, J = 8.4 Hz, 1H, H-3), 2.10 (s, 3H, CH₃). vulcanchem.com |
| ¹³C NMR | δ 169.8 (C=O), 152.1 (C-8), 138.5 (C-5), 128.9–112.4 (aromatic carbons), 23.1 (CH₃). vulcanchem.com |
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the molecular structure, electronic properties, and reactivity of compounds like this compound. researchgate.net Such calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its electronic transitions and reactivity. researchgate.net For related 8-hydroxyquinoline derivatives, DFT calculations have been used to correlate their electronic properties with their observed corrosion inhibition efficiencies. rsc.orgnih.gov
Future research should employ a combination of advanced spectroscopic techniques and high-level computational modeling to create a comprehensive profile of this compound. This will include detailed analysis of its vibrational and electronic spectra, as well as a thorough investigation of its conformational landscape and intermolecular interactions. This fundamental knowledge will be invaluable for guiding the design of new materials and molecules with tailored properties.
Q & A
Q. What are the recommended methods for synthesizing N-(8-hydroxyquinolin-5-yl)acetamide and confirming its structural integrity?
Methodological Answer: Synthesis typically involves coupling 8-hydroxyquinoline-5-amine with acetyl chloride or acetic anhydride under controlled conditions. Purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) is recommended. Structural confirmation requires:
- NMR spectroscopy : Compare observed chemical shifts (e.g., δ 9.93 ppm for NH protons, δ 2.03 ppm for acetyl methyl in DMSO-d6) with literature values .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 247.3 for C₁₂H₁₃N₃OS derivatives) .
- HPLC purity analysis : Use reverse-phase C18 columns with UV detection at 254 nm, ensuring ≥95% purity .
Q. How can researchers optimize reaction conditions for introducing the acetamide group at the 5-position of 8-hydroxyquinoline?
Methodological Answer: Optimize parameters using a Design of Experiments (DoE) approach:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Catalyst screening : Test bases like triethylamine or DMAP to improve acetylation efficiency.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
Monitor progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective in analyzing the metal-chelating properties of this compound?
Methodological Answer:
- Fluorescence spectroscopy : Measure emission quenching/enhancement upon metal addition (e.g., Cu²⁺, Fe³⁺) in ethanol/water (1:1) at λex = 350 nm .
- Job’s plot analysis : Determine stoichiometry of metal-ligand complexes .
- Computational modeling : Use DFT calculations (software: Gaussian) to predict binding energies and coordination geometry .
Q. How does structural modification of the acetamide moiety affect bioactivity in survivin inhibition or antimicrobial applications?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Synthesize derivatives with substituents (e.g., nitro, methoxy) at the phenyl ring.
- In vitro assays : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity profiling .
- Molecular docking : Compare binding affinities with survivin’s BIR domain (PDB: 3UIH) using AutoDock Vina .
Q. What techniques are suitable for studying conformational changes in this compound upon protein binding?
Methodological Answer:
- STD NMR : Identify ligand epitopes interacting with proteins like Galectin-3 .
- X-ray crystallography : Resolve co-crystal structures to determine binding modes (resolution ≤2.0 Å recommended) .
- Molecular dynamics simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories (software: GROMACS) .
Methodological Challenges and Solutions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation time).
- Dose-response validation : Replicate experiments with standardized protocols (e.g., IC₅₀ determination in triplicate) .
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods .
Q. What quality control measures are critical for ensuring batch-to-batch consistency in synthesized derivatives?
Methodological Answer:
- HPLC-UV/MS : Track impurities (e.g., unreacted starting materials) with retention time matching .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- Stability testing : Store compounds at –20°C under argon; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
